molecular formula C17H34O4 B3429637 1-Monomyristin CAS No. 75685-84-6

1-Monomyristin

Cat. No.: B3429637
CAS No.: 75685-84-6
M. Wt: 302.4 g/mol
InChI Key: DCBSHORRWZKAKO-UHFFFAOYSA-N
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Description

1-monomyristoylglycerol is a 1-monoglyceride with tetradecanoyl (myristoyl) as the acyl group. It has a role as a Caenorhabditis elegans metabolite. It is a 1-monoglyceride and a tetradecanoate ester.
2,3-Dihydroxypropyl tetradecanoate has been reported in Aeromonas veronii and Caenorhabditis elegans with data available.
isolated from the berries of SERENOA REPENS;  structure in first source

Properties

IUPAC Name

2,3-dihydroxypropyl tetradecanoate
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InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
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InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
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DSSTOX Substance ID

DTXSID0042454
Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Molecular Weight

302.4 g/mol
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CAS No.

589-68-4, 27214-38-6, 75685-84-6
Record name 1-Monomyristin
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Record name Glyceryl monomyristate
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Record name Glycerol monomyristate
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Record name Tetradecanoic acid, 2,3-dihydroxypropyl ester
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Record name 1-Monomyristin
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Record name Tetradecanoic acid, monoester with 1,2,3-propanetriol
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Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Record name Glycerol monomyristate
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Record name GLYCERYL 1-MYRISTATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, also known as glyceryl 1-myristate, is a monoacylglycerol containing myristic acid, a 14-carbon saturated fatty acid. It is a versatile molecule with applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and emollient.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, stability, and biological activity. Detailed experimental protocols for the characterization of this compound are provided, along with a discussion of its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its implications for the endocannabinoid signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder or waxy solid at room temperature.[2] Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name 2,3-dihydroxypropyl tetradecanoate[3]
Synonyms 1-Myristoyl-rac-glycerol, Glyceryl 1-myristate, α-Monomyristin[3][4]
CAS Number 589-68-4[4]
Molecular Formula C₁₇H₃₄O₄[4]
Molecular Weight 302.45 g/mol [4]
Appearance White to almost white powder to crystal[4]
Melting Point 68-70 °C[4]
Boiling Point 363.47 °C (rough estimate)[4]
Density 0.9748 g/cm³ (rough estimate)[4]
pKa 13.16 ± 0.20 (Predicted)[4]
Table 2: Solubility of this compound
SolventSolubilityNotesSource(s)
Water 3.3 mMSonication is recommended[5]
DMSO 50 mg/mL (165.32 mM)Sonication is recommended[5]
Methanol Soluble, may show very faint turbidity[4]
Ethanol Soluble[2]
Chloroform Soluble[2]

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a four-step process as described by Jumina, et al. (2018).[6] This method utilizes the protection of glycerol, esterification with myristic acid, and subsequent deprotection.

  • Step 1: Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol. This protects the hydroxyl groups at positions 1 and 2.[6]

  • Step 2: Preparation of Ethyl Myristate: Myristic acid is esterified with ethanol.[6]

  • Step 3: Transesterification: The protected glycerol (1,2-O-isopropylidene glycerol) is reacted with ethyl myristate in a transesterification reaction to form isopropylidene glycerol myristate.[6]

  • Step 4: Deprotection (Hydrolysis): The isopropylidene group is removed by acid-catalyzed hydrolysis (e.g., using Amberlyst-15 resin) to yield this compound.[6] The product is then purified, for example, by filtration and evaporation of the solvent.[6]

Experimental Workflow for the Synthesis of this compound

G A Glycerol + Acetone (p-TSA catalyst) B 1,2-O-Isopropylidene glycerol A->B Protection E Transesterification B->E C Myristic Acid + Ethanol D Ethyl Myristate C->D Esterification D->E F Isopropylidene glycerol myristate E->F G Acid Hydrolysis (Amberlyst-15) F->G Deprotection H This compound G->H

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method, a standard technique for crystalline solids.

  • Apparatus: A melting point apparatus with a heated block or oil bath, a thermometer, and glass capillary tubes.

  • Procedure:

    • A small, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Assay

The aqueous solubility of this compound can be determined using a shake-flask method followed by quantification.

  • Materials: this compound, purified water (or buffer of desired pH), analytical balance, flasks, orbital shaker, filtration or centrifugation equipment, and a suitable analytical method for quantification (e.g., HPLC, LC-MS).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water or buffer in a flask.

    • The flask is sealed and agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method. A standard calibration curve should be prepared for accurate quantification.

Chemical Stability

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield glycerol and myristic acid. The rate of hydrolysis is dependent on pH and temperature, with the reaction being accelerated in both acidic and basic conditions. The enzymatic hydrolysis of monoglycerides can also occur, for instance, through the action of lipases.[7]

Oxidation

The oxidative stability of this compound is an important consideration, particularly for its use in food and cosmetic products. Oxidation of the lipid component can lead to rancidity and the formation of off-flavors and odors. The oxidative stability can be evaluated using accelerated testing methods.

  • Experimental Protocol: Oxidative Stability Index (OSI)

    • Apparatus: An OSI instrument, which consists of a heating block, reaction vessels, and an air delivery system.

    • Procedure:

      • A known amount of this compound is placed in a reaction vessel.

      • The vessel is heated to a specified temperature (e.g., 110 °C) while a constant stream of purified air is passed through the sample.

      • The volatile organic acids produced during oxidation are carried by the air stream into a measurement cell containing deionized water.

      • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, which is reported as the OSI time. A longer OSI time indicates greater oxidative stability.

Biological Activity and Signaling Pathway

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Recent studies have identified this compound as an inhibitor of fatty acid amide hydrolase (FAAH).[4] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA).[8] By inhibiting FAAH, this compound increases the levels of anandamide, thereby enhancing endocannabinoid signaling.[9]

The Endocannabinoid Signaling Pathway

The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain, mood, and appetite.[9] Anandamide, an endogenous ligand for cannabinoid receptors, is synthesized "on-demand" from membrane lipid precursors.[10] Its signaling is terminated by cellular uptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[8]

Inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft. This elevated anandamide level results in increased activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[11]

  • CB1 Receptors: These are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids. Their activation can lead to analgesia, anxiolysis, and appetite stimulation.[11]

  • CB2 Receptors: These are mainly expressed in the immune system and are involved in modulating inflammation and immune responses.[11]

The enhanced activation of these receptors triggers downstream signaling cascades, which can include the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects.[1]

Simplified Signaling Pathway of FAAH Inhibition by this compound

G cluster_0 Intracellular Space cluster_1 Postsynaptic Neuron This compound This compound FAAH FAAH This compound->FAAH inhibits Arachidonic_Acid Arachidonic Acid + Ethanolamine Anandamide Anandamide Anandamide->FAAH is hydrolyzed by CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor activates CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor activates Downstream_Signaling Downstream Signaling (e.g., ↓Adenylyl Cyclase) CB1_Receptor->Downstream_Signaling CB2_Receptor->Downstream_Signaling Physiological_Effects Physiological Effects (Analgesia, Anti-inflammatory) Downstream_Signaling->Physiological_Effects

Caption: Inhibition of FAAH by this compound enhances endocannabinoid signaling.

Conclusion

This compound is a multifaceted compound with well-defined chemical and physical properties that make it suitable for a range of industrial applications. Its biological activity as an FAAH inhibitor presents an exciting avenue for research and drug development, particularly in the context of modulating the endocannabinoid system for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

A Technical Guide to the Synthesis of 1-Monomyristin from Myristic Acid and Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-monomyristin, a monoglyceride of myristic acid with significant potential in pharmaceutical and other applications. This document details both chemical and enzymatic synthesis routes, providing structured data, detailed experimental protocols, and visual workflows to aid in research and development. This compound, also known as 2,3-dihydroxypropyl tetradecanoate, has demonstrated antibacterial and antifungal properties, making it a compound of interest for drug development.[1][2][3][4]

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound from myristic acid and glycerol can be broadly categorized into two primary approaches: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.

Chemical Synthesis: This approach typically involves a multi-step process to ensure the selective acylation of the primary hydroxyl group of glycerol. A common strategy involves the protection of the 1,2-hydroxyl groups of glycerol, followed by esterification with a myristic acid derivative and subsequent deprotection.[1][2]

Enzymatic Synthesis: This method utilizes lipases to catalyze the esterification of myristic acid and glycerol. Lipases offer high selectivity, milder reaction conditions, and are considered a greener alternative to chemical methods.[5][6][7] The synthesis can be a direct esterification or involve the hydrolysis of trimyristin.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for monomyristin and related compounds.

Table 1: Chemical Synthesis of this compound Intermediates and Final Product

StepProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Protection of Glycerol1,2-O-isopropylidene glycerolp-Toluenesulfonic acid (pTSA)AcetoneNot SpecifiedNot SpecifiedNot Specified[1]
EsterificationIsopropylidene glycerol myristatePotassium carbonateDiethyl ether1403032.12[1]
DeprotectionThis compoundAmberlyst-15EthanolRoom Temperature30100[1]

Table 2: Synthesis of Trimyristin (Precursor for Enzymatic Synthesis of 2-Monomyristin)

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Myristic acid, GlycerolSulfuric acidChloroform, n-hexane120354[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Chemical Synthesis of this compound via Glycerol Protection

This protocol is adapted from a multi-step synthesis strategy involving the protection of glycerol.[1][2]

Step 1: Synthesis of 1,2-O-isopropylidene glycerol (Glycerol Protection)

  • React glycerol with acetone in the presence of p-toluenesulfonic acid (pTSA) as an acid catalyst.

  • This reaction protects the two adjacent hydroxyl groups of glycerol, yielding 1,2-O-isopropylidene glycerol.[1]

Step 2: Synthesis of Isopropylidene glycerol myristate (Esterification)

  • React ethyl myristate (2.1 g, 8 mmol) with 1,2-O-isopropylidene glycerol (4.2 g, 32 mmol).

  • Use potassium carbonate (0.31 g) as a catalyst.

  • Maintain the reaction temperature at 140 °C for 30 hours.

  • Extract the product using diethyl ether (20 mL) and neutralize with distilled water.

  • Evaporate the solvent to obtain isopropylidene glycerol myristate.[1]

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve isopropylidene glycerol myristate (0.4 g, 1 mmol) in ethanol (5 mL).

  • Add Amberlyst-15 (0.04 g) as the catalyst.

  • Stir the mixture at room temperature for 30 hours.

  • Filter the mixture and evaporate the solvent to obtain this compound as a white solid.[1]

Enzymatic Synthesis of 2-Monomyristin via Trimyristin Hydrolysis

While the primary focus is on this compound, the synthesis of its isomer, 2-monomyristin, provides valuable insight into enzymatic approaches. This method involves the initial synthesis of trimyristin followed by selective enzymatic hydrolysis.[1][2]

Step 1: Synthesis of Trimyristin

  • React myristic acid (13.7 g, 60 mmol) with glycerol (0.9 g, 10 mmol).

  • Add a 5% wt sulfuric acid solution (0.7 mL) as a catalyst.

  • Maintain the reaction temperature at 120 °C for 3 hours.

  • Add chloroform (96 mL) and stir at 70 °C for 30 minutes.

  • Add a 10% wt NaOH solution until the pH reaches 13 to remove excess myristic acid.

  • Extract the product with n-hexane and wash the organic layer with distilled water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate to obtain trimyristin.[1]

Step 2: Enzymatic Hydrolysis of Trimyristin

  • The synthesis of 2-monomyristin is carried out through the enzymatic hydrolysis of the produced trimyristin.

  • Thermomyces lanuginosa lipase (TLIM) is used as the catalyst for this selective hydrolysis.[1][2]

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of this compound.

chemical_synthesis_workflow MyristicAcid Myristic Acid EthylMyristate Ethyl Myristate MyristicAcid->EthylMyristate Ethanol Ethanol Ethanol->EthylMyristate Intermediate Isopropylidene glycerol myristate EthylMyristate->Intermediate Glycerol Glycerol ProtectedGlycerol 1,2-O-isopropylidene glycerol Glycerol->ProtectedGlycerol Acetone Acetone Acetone->ProtectedGlycerol pTSA pTSA pTSA->ProtectedGlycerol ProtectedGlycerol->Intermediate K2CO3 K2CO3 K2CO3->Intermediate Monomyristin This compound Intermediate->Monomyristin Amberlyst15 Amberlyst-15 Amberlyst15->Monomyristin

Chemical Synthesis Workflow for this compound.

enzymatic_synthesis_workflow MyristicAcid Myristic Acid Trimyristin Trimyristin MyristicAcid->Trimyristin Glycerol Glycerol Glycerol->Trimyristin H2SO4 H2SO4 H2SO4->Trimyristin Monomyristin 2-Monomyristin Trimyristin->Monomyristin TLIM TLIM Lipase TLIM->Monomyristin

Enzymatic Synthesis Workflow for 2-Monomyristin.

Product Characterization

The synthesized this compound and its intermediates are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR): To elucidate the chemical structure of the synthesized compounds.[1]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific laboratory conditions and research objectives. The choice between chemical and enzymatic synthesis will depend on factors such as desired purity, yield, cost, and environmental considerations.

References

1-Monomyristin CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a monoacylglycerol with significant potential in various scientific and pharmaceutical applications. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its antimicrobial effects. Experimental protocols and data are presented to support further research and development.

Chemical Identity and Molecular Structure

This compound, also known as rac-Glycerol 1-myristate, is the monoester of glycerol and myristic acid.[1]

  • CAS Number: 589-68-4[1][2][3]

  • Molecular Formula: C₁₇H₃₄O₄[3]

  • Molecular Weight: 302.45 g/mol [3]

  • Synonyms: 2,3-Dihydroxypropyl tetradecanoate, Glyceryl 1-myristate, α-Monomyristin[1][3]

Molecular Structure:

The structure of this compound consists of a myristic acid molecule esterified at the sn-1 position of a glycerol backbone.

Physicochemical Properties

This compound is a white to off-white, waxy solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Melting Point53.8–70 °C[2][3][4][5]
Boiling Point363.47°C (estimate)[3][5]
SolubilitySoluble in organic solvents (methanol, ethanol, DMSO); Limited solubility in water.[1][3][6]
AppearanceWhite to off-white crystalline powder or solid.[1][3][4]

Synthesis and Characterization

A common method for the synthesis of this compound involves a multi-step process starting from the protection of glycerol, followed by transesterification and deprotection.[2][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the hydroxyl groups at the sn-1 and sn-2 positions, yielding 1,2-O-isopropylidene glycerol.[4]

Step 2: Synthesis of Isopropylidene Glycerol Myristate Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a base (e.g., potassium carbonate) via transesterification to produce isopropylidene glycerol myristate.[4]

Step 3: Deprotection to Yield this compound The isopropylidene protecting group is removed from isopropylidene glycerol myristate using an acidic catalyst like Amberlyst-15 in ethanol. The mixture is stirred at room temperature, followed by filtration and evaporation of the solvent to yield the final product, this compound, as a white solid.[2][4]

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-H stretches.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure.[2]

Biological Activity: Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities against a range of microorganisms.[2][3][7]

Antibacterial Activity

This compound exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Aggregatibacter actinomycetemcomitans.[2][3] The activity is attributed to the interaction of the monoglyceride with the bacterial cell wall.[2]

Antifungal Activity

The compound is also effective against the fungus Candida albicans.[2][3] The proposed mechanism of action is similar to that of amphotericin B, where the hydroxyl groups of this compound interact with ergosterol in the fungal cell membrane, leading to disruption of the membrane and cell lysis.[2]

Experimental Protocol: Antimicrobial Disc Diffusion Assay

The antimicrobial activity of this compound can be evaluated using the disc diffusion method.

  • Preparation of Microbial Cultures: The test microorganisms (E. coli, S. aureus, C. albicans, etc.) are cultured in appropriate broth media to a specific turbidity.

  • Inoculation: The microbial suspension is uniformly spread onto the surface of agar plates.

  • Application of Test Compound: Sterile paper discs are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated under appropriate conditions for each microorganism.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A positive control (e.g., a standard antibiotic) and a negative control (solvent only) are included in the assay.[7]

Quantitative Data on Antimicrobial Activity

The following table summarizes the reported inhibition zones for this compound against various microorganisms.

MicroorganismConcentration of this compoundInhibition Zone (mm)Reference
Staphylococcus aureus0.50%Higher than positive control[2]
Aggregatibacter actinomycetemcomitansNot specifiedActive[2]
Bacillus subtilisNot specifiedActive[2]
Candida albicans>1.00%Medium activity[2][4]

Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its proposed mechanism of action against fungi provides insight into potential cellular targets. The disruption of the fungal cell membrane integrity likely triggers downstream signaling cascades involved in cell wall stress responses.

In fungi, the Cell Wall Integrity (CWI) signaling pathway is a primary response mechanism to cell wall damage. This pathway, often involving a MAP kinase cascade, regulates the expression of genes involved in cell wall synthesis and remodeling to counteract the stress. It is plausible that the membrane disruption caused by this compound activates the CWI pathway as a compensatory response.

G cluster_synthesis Synthesis Workflow Glycerol Glycerol Isopropylidene_Glycerol 1,2-O-Isopropylidene Glycerol Glycerol->Isopropylidene_Glycerol Acetone, pTSA Isopropylidene_Glycerol_Myristate Isopropylidene Glycerol Myristate Isopropylidene_Glycerol->Isopropylidene_Glycerol_Myristate K2CO3 Ethyl_Myristate Ethyl Myristate Ethyl_Myristate->Isopropylidene_Glycerol_Myristate Monomyristin_1 This compound Isopropylidene_Glycerol_Myristate->Monomyristin_1 Amberlyst-15, Ethanol

Caption: Synthesis workflow of this compound.

G cluster_membrane Fungal Cell Membrane cluster_cwi Cell Wall Integrity Pathway (Hypothesized) Monomyristin This compound Ergosterol Ergosterol Monomyristin->Ergosterol Interaction Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis results in Membrane_Disruption_2 Membrane Disruption CWI_Activation CWI Pathway Activation Membrane_Disruption_2->CWI_Activation triggers Gene_Expression Upregulation of Cell Wall Genes CWI_Activation->Gene_Expression Cell_Wall_Repair Cell Wall Repair (Compensatory Response) Gene_Expression->Cell_Wall_Repair

Caption: Proposed antifungal mechanism of this compound.

Applications and Future Directions

The demonstrated antimicrobial properties of this compound position it as a promising candidate for various applications:

  • Pharmaceuticals: As a potential active ingredient in topical antibacterial and antifungal formulations.

  • Cosmetics and Personal Care: As a preservative or emulsifying agent with antimicrobial benefits.

  • Food Industry: As a food additive for its emulsifying and antimicrobial properties.[1]

Further research is warranted to fully elucidate the mechanisms of action, explore its efficacy in more complex biological systems, and evaluate its safety profile for therapeutic and other applications. The development of novel drug delivery systems, such as nanoparticle-based conjugates, could also enhance its therapeutic potential.[3]

References

Solubility Profile of 1-Monomyristin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 1-Monomyristin in Water and Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (also known as glyceryl 1-myristate) in aqueous and organic media. This document is intended for researchers, scientists, and professionals in drug development and formulation who require detailed information on the physicochemical properties of this monoacylglycerol.

Introduction to this compound

This compound is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid. Its amphiphilic nature, with a hydrophilic glycerol head and a lipophilic myristic acid tail, governs its solubility characteristics and makes it a subject of interest for various applications, including as an emulsifier, stabilizer, and potential active pharmaceutical ingredient.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. While qualitatively described as soluble in several organic solvents and having limited solubility in water, precise quantitative data is scarce in publicly available literature. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)Method
Dimethyl Sulfoxide (DMSO)50 mg/mL (165.32 mM)[1]Not SpecifiedNot Specified
Water3.3 mM[1]Not SpecifiedNot Specified

Note: Sonication is recommended to facilitate dissolution in both DMSO and water.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility Description
EthanolSoluble[2][3]
ChloroformSoluble[2][4]
MethanolSoluble[3]
AcetoneSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]

Experimental Protocol for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific solvents, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol outlines the key steps for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Constant temperature incubator/shaker

  • Centrifuge (optional, for temperature-controlled phase separation)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation at equilibrium.

  • Equilibration: Place the sealed vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for an extended period (e.g., 24 hours) to permit the undissolved solid to sediment. Alternatively, the vials can be centrifuged at the experimental temperature to facilitate a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

  • Quantification: Determine the exact weight of the collected filtrate. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the known dilution factors, and is typically expressed in mg/mL, g/100g of solvent, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess this compound mix Combine in Sealed Vial prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature (24-72h) mix->shake sediment Sedimentation or Centrifugation (at Constant Temperature) shake->sediment sample Withdraw & Filter Supernatant sediment->sample dilute Gravimetric Dilution sample->dilute quantify Quantify by HPLC/GC dilute->quantify calculate Calculate Solubility quantify->calculate

Workflow for Solubility Determination.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in water and organic solvents. While quantitative data is limited, the provided qualitative information and the detailed experimental protocol for the isothermal shake-flask method offer a solid foundation for researchers. The generation of precise solubility data is essential for advancing the use of this compound in pharmaceutical and other scientific applications.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary mode of action appears to be the disruption of cell membrane integrity, leading to cell lysis. Evidence for its interaction with the fungal cell membrane component ergosterol is noted, while its interaction with bacterial cell walls is also considered a key factor in its antimicrobial efficacy. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Monoacylglycerols, such as this compound, have emerged as a promising class of compounds with broad-spectrum antimicrobial properties. This compound, also known as 2,3-dihydroxypropyl tetradecanoate, is a monoglyceride of the saturated fatty acid, myristic acid.[1] Its amphipathic nature is believed to be central to its antimicrobial activity, allowing it to interact with and disrupt microbial cell membranes.[2] This guide will delve into the specific mechanisms by which this compound exerts its effects on both bacterial and fungal pathogens.

Antimicrobial Spectrum and Efficacy

This compound has shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is influenced by the acyl position on the glycerol backbone, with the 1-position demonstrating high activity.[3][4]

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound has been quantified using the disk diffusion method, with the resulting inhibition zones summarized in the tables below.

Table 1: Antibacterial Activity of this compound (Inhibition Zone in mm) [4]

Concentration (% w/v)E. coliS. aureusB. subtilisA. actinomycetemcomitans
0.50%1.510.32.41.2
1.00%1.15.73.61.9
5.00%--5.73.6
10.0%-9.19.27.9
15.0%6.018.912.710.4
Positive Control (1.00% 4-isopropyl-3-methylphenol)12.56.616.35.5

Note: '-' indicates no activity was reported at that concentration.

Table 2: Antifungal Activity of this compound against C. albicans (Inhibition Zone in mm) [4]

Concentration (% w/v)Inhibition Zone (mm)
1.00%3.5
10.0%2.4
15.0%4.1
Positive Control (1.00% 4-isopropyl-3-methylphenol)6.8

Core Mechanism of Action: Membrane Disruption

The principal antimicrobial mechanism of this compound is attributed to its ability to disrupt the cytoplasmic membrane of microorganisms. As an amphipathic molecule, it can insert into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.[2]

Antifungal Mechanism

Against fungi such as Candida albicans, this compound's mechanism is thought to be analogous to that of polyene antifungals like amphotericin B.[3][5] The hydroxyl group of this compound is proposed to interact with ergosterol, a key sterol component of the fungal cell membrane.[3][5] This interaction disrupts the membrane's structure and function, leading to the formation of pores or channels, leakage of intracellular contents, and ultimately, cell lysis.[3][5]

cluster_fungal_cell Fungal Cell Membrane Ergosterol Ergosterol Membrane Disruption Membrane Disruption Ergosterol->Membrane Disruption Phospholipid Bilayer Phospholipid Bilayer This compound This compound This compound->Ergosterol Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Antifungal signaling pathway of this compound.
Antibacterial Mechanism

In bacteria, the interaction of this compound with the cell wall is considered a crucial step.[3][5] The simpler structure of the bacterial cell wall compared to the fungal cell wall may facilitate this interaction.[3][5] While the precise molecular targets within the bacterial cell envelope have not been fully elucidated for this compound specifically, studies on related monoglycerides like glycerol monolaurate (GML) suggest that they integrate into the lipid bilayer of the bacterial cell membrane, disrupting its integrity and increasing permeability.[3][6] This leads to the leakage of vital cellular components and eventual cell death.[3]

cluster_bacterial_cell Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane Access Membrane Permeabilization Membrane Permeabilization Cell Membrane->Membrane Permeabilization This compound This compound This compound->Cell Wall Interaction This compound->Cell Membrane Integration Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Membrane Permeabilization->Leakage of Cytoplasmic Contents Cell Death Cell Death Leakage of Cytoplasmic Contents->Cell Death

Proposed antibacterial mechanism of this compound.
Potential Intracellular Targets

While membrane disruption is the primary mechanism, research on the closely related glycerol monomyristate (GMM) suggests potential intracellular actions at concentrations near the Minimum Inhibitory Concentration (MIC). These may include interference with DNA replication and subsequent inhibition of cell division.[7] However, further research is required to confirm if this compound shares these intracellular targets.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to assess the antimicrobial activity of this compound.

Synthesis of this compound

This compound can be synthesized via a four-step process:

  • Synthesis of 1,2-O-isopropylidene glycerol: Protection of two hydroxyl groups of glycerol using acetone in the presence of an acid catalyst.[3]

  • Synthesis of ethyl myristate. [3]

  • Synthesis of isopropylidene glycerol myristate: Transesterification of 1,2-O-isopropylidene glycerol with ethyl myristate.[3]

  • Synthesis of this compound: Deprotection of isopropylidene glycerol myristate using a catalyst like Amberlyst-15.[3]

Glycerol + Acetone Glycerol + Acetone 1,2-O-isopropylidene glycerol 1,2-O-isopropylidene glycerol Glycerol + Acetone->1,2-O-isopropylidene glycerol Myristic Acid + Ethanol Myristic Acid + Ethanol Ethyl Myristate Ethyl Myristate Myristic Acid + Ethanol->Ethyl Myristate 1,2-O-isopropylidene glycerolEthyl Myristate 1,2-O-isopropylidene glycerolEthyl Myristate Isopropylidene glycerol myristate Isopropylidene glycerol myristate 1,2-O-isopropylidene glycerolEthyl Myristate->Isopropylidene glycerol myristate Transesterification This compound This compound Isopropylidene glycerol myristate->this compound Deprotection (Amberlyst-15)

Workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize a suitable nutrient agar for the target microorganism (e.g., Brain Heart Infusion broth for bacteria).[2]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plating: Evenly spread the microbial suspension onto the surface of the agar plate.

  • Disk Application: Apply sterile filter paper disks impregnated with different concentrations of this compound onto the agar surface.

  • Incubation: Incubate the plates under optimal conditions for the test microorganism.

  • Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.[2]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1][8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.[8] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[8]

cluster_prep Preparation Serial Dilution of this compound Serial Dilution of this compound Inoculation of Microtiter Plate Inoculation of Microtiter Plate Serial Dilution of this compound->Inoculation of Microtiter Plate Standardized Bacterial Inoculum Standardized Bacterial Inoculum Standardized Bacterial Inoculum->Inoculation of Microtiter Plate Incubation (18-24h) Incubation (18-24h) Inoculation of Microtiter Plate->Incubation (18-24h) Visual Assessment of Growth Visual Assessment of Growth Incubation (18-24h)->Visual Assessment of Growth MIC Determination MIC Determination Visual Assessment of Growth->MIC Determination

Experimental workflow for MIC determination.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Perform MIC Assay: First, determine the MIC as described above.[9]

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 μL) and plate it onto an antimicrobial-free agar medium.[9]

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.[10]

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[9]

Future Directions

While the primary mechanism of membrane disruption is evident, further research is warranted to fully elucidate the antimicrobial action of this compound. Key areas for future investigation include:

  • Detailed Molecular Interactions: Elucidating the specific binding sites and interactions of this compound with bacterial cell wall components such as peptidoglycan and teichoic acids.

  • Intracellular Target Identification: Investigating potential intracellular targets, including enzymes involved in metabolic pathways, DNA replication, and protein synthesis.

  • Morphological Studies: Performing scanning and transmission electron microscopy (SEM/TEM) studies to visualize the morphological and ultrastructural changes in bacteria and fungi upon treatment with this compound.

  • Anti-Biofilm Activity: Evaluating the efficacy of this compound in preventing the formation of and eradicating established microbial biofilms.

  • Time-Kill Kinetic Studies: Conducting time-kill assays to understand the dynamics of its bactericidal or bacteriostatic activity over time.

Conclusion

This compound is a promising antimicrobial agent with a primary mechanism of action centered on the disruption of microbial cell membranes. Its activity against a broad spectrum of pathogens, coupled with a potentially multi-target mechanism, makes it an attractive candidate for further development in the fight against antimicrobial resistance. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and other related monoacylglycerols as novel antimicrobial therapeutics.

References

The Ascending Profile of 1-Monomyristin Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin, a monoacylglycerol derived from myristic acid, and its synthetic derivatives are emerging as a promising class of bioactive compounds. Exhibiting a spectrum of biological activities, these molecules are attracting significant interest in the fields of pharmaceutical and biomedical research. Their inherent biocompatibility, coupled with potent antimicrobial and potential anticancer and anti-inflammatory properties, positions them as compelling candidates for therapeutic development. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Biological Activities

The primary biological activities of this compound and its derivatives reported in the literature are concentrated in the areas of antimicrobial and anticancer research. There is also growing evidence for their role in modulating key cellular signaling pathways.

Antimicrobial Activity

This compound and its structural isomer, 2-Monomyristin, have demonstrated significant antibacterial and antifungal properties. The position of the myristoyl group on the glycerol backbone appears to influence the spectrum and potency of this activity.[1][2][3]

Key Findings:

  • Gram-Positive Bacteria: this compound shows notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1][2]

  • Gram-Negative Bacteria: 2-Monomyristin has been reported to exhibit high antibacterial activity against Escherichia coli.[1][2][3]

  • Fungal Pathogens: this compound displays potent antifungal activity against Candida albicans.[1][2][3] The proposed mechanism involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane, leading to membrane disruption and cell lysis.[1]

  • Structure-Activity Relationship: Studies comparing monomyristin with monopalmitin (a 16-carbon chain monoacylglycerol) suggest that the shorter carbon chain of myristic acid may contribute to enhanced antimicrobial and antifungal efficacy.[1] Furthermore, the 1-acyl position on the glycerol backbone is associated with greater interaction with the bacterial cell wall compared to the 2-acyl position.[1][3]

The following tables summarize the reported antimicrobial activities of this compound and 2-Monomyristin, presenting the inhibition zones observed in disc diffusion assays.

Table 1: Antibacterial and Antifungal Assays of this compound, 2-Monomyristin, and 2-Monopalmitin [2]

CompoundConcentration (%)Inhibition Zone Average (mm)
E. coli
This compound 0.501.5
1.001.1
10.0-
15.06.0
2-Monomyristin 0.5029.5
1.0022.0
10.011.0
2-Monopalmitin 0.25 - 5.00-
Positive Control 1.0012.5
Negative Control --
  • Positive Control: 1.00% 4-isopropyl-3-methylphenol

  • Negative Control: 20.0% PEG 400

  • -: No activity observed

Table 2: Antibacterial Assays of this compound against B. subtilis and A. actinomycetemcomitans [2]

SampleConcentration (%)Inhibition Zone Average (mm)
B. subtilis
This compound 0.502.4
1.003.6
5.005.7
10.09.2
15.012.7
Positive Control 1.0016.3
Negative Control --
  • Positive Control: 1.00% 4-isopropyl-3-methylphenol

  • Negative Control: 20.0% PEG 400

  • -: No activity observed

Anticancer and Anti-Inflammatory Potential

While direct studies on the anticancer activity of this compound derivatives are limited, research on related compounds and the parent fatty acid, myristic acid, suggests potential in these areas. Myristic acid itself has been shown to possess antimicrobial, antioxidant, and anticancer properties.[4] Furthermore, myristic acid has demonstrated anti-inflammatory and antinociceptive effects, in part by increasing the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[5]

Modulation of Cellular Signaling

Monoglycerides are key intermediates in lipid metabolism and signaling. A crucial enzyme in this context is Monoglyceride Lipase (MGL), which hydrolyzes monoglycerides into glycerol and fatty acids.[6][7][8] MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule that acts on cannabinoid receptors CB1 and CB2.[6][7] By serving as a substrate for MGL, this compound and its derivatives can potentially influence the endocannabinoid system, which is implicated in a vast array of physiological processes including inflammation, pain, and neurotransmission.[6][8] Inhibition of MGL leads to elevated levels of 2-AG, thereby enhancing endocannabinoid signaling. This presents a plausible, albeit yet unproven, mechanism through which this compound derivatives could exert some of their biological effects.

Experimental Protocols & Methodologies

This section provides detailed protocols for the synthesis of this compound and for key biological assays, based on methodologies reported in the cited literature.

Synthesis of this compound Derivatives

A common synthetic route to this compound involves a four-step process designed to achieve selective acylation at the 1-position of the glycerol backbone.[1][2]

Step 1: Protection of Glycerol

  • Objective: To protect the hydroxyl groups at positions 1 and 2 of glycerol to ensure selective reaction at the 3-position.

  • Procedure: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSA), to form 1,2-O-isopropylidene glycerol (a ketal derivative).[1]

Step 2: Preparation of an Activated Myristic Acid Derivative

  • Objective: To increase the reactivity of myristic acid for the subsequent esterification reaction.

  • Procedure: Myristic acid is reacted with thionyl chloride to produce myristoyl chloride.[4] Alternatively, myristic acid can be esterified with ethanol to form ethyl myristate.[1]

Step 3: Transesterification

  • Objective: To couple the protected glycerol with the activated myristic acid.

  • Procedure: 1,2-O-isopropylidene glycerol is transesterified with ethyl myristate under basic conditions (e.g., using potassium carbonate) to yield isopropylidene glycerol myristate.[1]

Step 4: Deprotection

  • Objective: To remove the isopropylidene protecting group and yield the final this compound product.

  • Procedure: Isopropylidene glycerol myristate is hydrolyzed using a solid acid catalyst like Amberlyst-15 to afford this compound.[1]

Characterization: The structure and purity of the synthesized compounds are typically confirmed using Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) spectroscopy.[1][2][3]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of compounds.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO or PEG 400). A negative control disc (solvent only) and a positive control disc (a known antimicrobial agent) are also prepared. The discs are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The antimicrobial activity is determined by measuring the diameter (in mm) of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach or stabilize overnight in a CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A sterile, filtered solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Synthesis and Antimicrobial Evaluation of this compound cluster_synthesis Synthesis of this compound cluster_evaluation Antimicrobial Evaluation Myristic Acid Myristic Acid Activation Step 2: Activation (e.g., Thionyl Chloride) Myristic Acid->Activation Glycerol Glycerol Protection Step 1: Protection (Acetone, pTSA) Glycerol->Protection 1,2-O-isopropylidene glycerol 1,2-O-isopropylidene glycerol Protection->1,2-O-isopropylidene glycerol Myristoyl Chloride Myristoyl Chloride Activation->Myristoyl Chloride Transesterification Step 3: Transesterification 1,2-O-isopropylidene glycerol->Transesterification Myristoyl Chloride->Transesterification Protected Intermediate Protected Intermediate Transesterification->Protected Intermediate Deprotection Step 4: Deprotection (Amberlyst-15) Protected Intermediate->Deprotection This compound This compound Deprotection->this compound Characterization Characterization (FTIR, GC-MS, NMR) This compound->Characterization Disc Diffusion Assay Disc Diffusion Assay This compound->Disc Diffusion Assay Test Microbes Bacterial & Fungal Strains Inoculum Prep Inoculum Preparation (0.5 McFarland) Test Microbes->Inoculum Prep Inoculum Prep->Disc Diffusion Assay Measurement Measure Inhibition Zone (mm) Disc Diffusion Assay->Measurement

Caption: Workflow for the synthesis and antimicrobial evaluation of this compound.

G Potential Mechanism: Monoglyceride Metabolism and Endocannabinoid Signaling This compound This compound MGL Monoglyceride Lipase (MGL) This compound->MGL Substrate Glycerol Glycerol MGL->Glycerol Produces Fatty Acid Myristic Acid MGL->Fatty Acid Produces (from this compound) Arachidonic Acid Arachidonic Acid MGL->Arachidonic Acid Produces (from 2-AG) 2-AG 2-Arachidonoyl glycerol (2-AG) 2-AG->MGL Substrate CB1/CB2 Cannabinoid Receptors (CB1/CB2) 2-AG->CB1/CB2 Activates Signaling Downstream Signaling (e.g., Anti-inflammatory effects) CB1/CB2->Signaling

References

The Role of 1-Monomyristin in the Inhibition of Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the regulation of the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of pathological conditions by enhancing endocannabinoid signaling. This technical guide provides an in-depth overview of the role of FAAH, the implications of its inhibition, and a detailed examination of 1-Monomyristin's potential interaction with this enzyme. While direct evidence of this compound as a potent FAAH inhibitor is not established in the current scientific literature, this guide will explore the established methodologies for identifying and characterizing FAAH inhibitors, providing a framework for future investigation into compounds like this compound.

Introduction to Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network involved in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory.[1] The primary components of the ECS are cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1]

Fatty acid amide hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive fatty acid amides, most notably the endocannabinoid N-arachidonoylethanolamine, also known as anandamide (AEA).[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of AEA available to activate cannabinoid receptors, thereby modulating the "endocannabinoid tone".[2][4]

The inhibition of FAAH has emerged as a compelling therapeutic approach. By preventing the breakdown of AEA, FAAH inhibitors elevate its endogenous levels, leading to enhanced activation of cannabinoid receptors.[4] This mechanism offers a more nuanced modulation of the ECS compared to direct-acting cannabinoid receptor agonists, potentially minimizing undesirable psychoactive side effects.[4] Consequently, FAAH is a significant target for the development of novel therapeutics for pain, anxiety, and inflammatory disorders.[5]

The FAAH Signaling Pathway

The canonical FAAH signaling pathway involves the regulation of anandamide levels, which in turn influences downstream signaling through cannabinoid receptors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_degradation AEA Degradation Ca2+ Ca²⁺ Influx NAPE_PLD NAPE-PLD Ca2+->NAPE_PLD Activates AEA_Syn AEA Synthesis NAPE_PLD->AEA_Syn AEA_Release AEA Release AEA_Syn->AEA_Release CB1R CB1 Receptor AEA_Release->CB1R Binds to AEA_Uptake AEA Uptake AEA_Release->AEA_Uptake Transport G_Protein G-protein Coupling CB1R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling_Effects Modulation of Neurotransmitter Release cAMP->Signaling_Effects FAAH FAAH AEA_Uptake->FAAH Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Hydrolyzes Inhibitor FAAH Inhibitor (e.g., this compound - Putative) Inhibitor->FAAH Inhibits

Caption: FAAH Signaling and Inhibition Pathway.

An increase in intracellular calcium in the postsynaptic neuron activates N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), leading to the synthesis of anandamide.[1] AEA is then released into the synaptic cleft and acts as a retrograde messenger, binding to presynaptic CB1 receptors.[6] This binding inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of neurotransmitter release.[6] AEA's signaling is terminated by its uptake into the postsynaptic neuron, where it is hydrolyzed by FAAH.[3] FAAH inhibitors block this degradation, leading to prolonged AEA signaling.

This compound: A Profile

This compound, also known as 2,3-dihydroxypropyl tetradecanoate, is a monoglyceride of myristic acid.[7] Its synthesis has been described through various chemical methods, including the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol followed by deprotection.[8][9]

Current research on this compound has primarily focused on its antimicrobial properties. Studies have demonstrated its activity against several Gram-positive bacteria and fungi.[8][10] For instance, it has shown notable antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as antifungal activity against Candida albicans.[8]

To date, a systematic evaluation of this compound as a specific inhibitor of fatty acid amide hydrolase (FAAH) has not been reported in the peer-reviewed scientific literature. The subsequent sections of this guide will, therefore, focus on the established, generic protocols used to identify and characterize potential FAAH inhibitors, which could be applied to this compound.

Experimental Protocols for FAAH Inhibition Assays

The most common method for assessing FAAH activity and screening for inhibitors is the fluorometric assay.[11] This method is sensitive, reproducible, and well-suited for high-throughput screening.[11]

Fluorometric FAAH Activity Assay

Principle: This assay employs a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[4][12] The rate of increase in fluorescence is directly proportional to the FAAH activity.[4]

Materials:

  • 96-well, opaque, flat-bottom microplate

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]

  • FAAH enzyme source (e.g., recombinant human FAAH, rat brain homogenate)

  • FAAH Substrate (e.g., AAMCA)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor (positive control, e.g., JZL195)[12]

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[12]

Procedure:

  • Prepare Reagents: Dilute the FAAH Assay Buffer to 1X concentration. Prepare a stock solution of the FAAH substrate in ethanol.[12] Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add FAAH Assay Buffer (1X), diluted FAAH enzyme, and the solvent used for the test compound.[12]

    • Inhibitor Wells: Add FAAH Assay Buffer (1X), diluted FAAH enzyme, and the desired concentration of the test compound or positive control.

    • Background Wells: Add FAAH Assay Buffer (1X) and the solvent.[12]

  • Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[12]

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.[12]

  • Incubation: Cover the plate and incubate for a defined period (e.g., 30 minutes) at 37°C.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The assay can be performed as an endpoint measurement or kinetically, with readings taken at regular intervals.[12]

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces FAAH activity by 50%).

Experimental Workflow Diagram

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Plate_Setup Set up 96-well plate: - 100% Activity Control - Inhibitor Samples - Background Control Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate plate at 37°C Plate_Setup->Pre_Incubation Reaction_Start Add FAAH Substrate to all wells Pre_Incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence (Ex: 340-360nm, Em: 450-465nm) Incubation->Measurement Background_Subtraction Subtract Background Fluorescence Measurement->Background_Subtraction Calculate_Inhibition Calculate % Inhibition Background_Subtraction->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a Fluorometric FAAH Inhibition Assay.

Quantitative Data Presentation

While no specific quantitative data for this compound's FAAH inhibitory activity is available, the following table structure should be used to present such data once obtained. For illustrative purposes, data for a known FAAH inhibitor, URB597, is included.[13]

CompoundIC50 (nM)Ki (µM)k_inact (s⁻¹)Assay TypeEnzyme SourceReference
This compound Data Not AvailableData Not AvailableData Not Available---
URB5974.62.0 ± 0.30.0033 ± 0.0003FluorometricRecombinant human FAAH[13][14]

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. k_inact: The rate of enzyme inactivation.

Conclusion and Future Directions

The inhibition of fatty acid amide hydrolase represents a significant and promising avenue for the development of novel therapeutics. The methodologies for identifying and characterizing FAAH inhibitors are well-established and robust.

While this compound has demonstrated biological activity in the realm of antimicrobial research, its role as a potential FAAH inhibitor remains unexplored. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound and other novel compounds for their ability to modulate FAAH activity.

Future research should focus on:

  • Screening this compound and its structural analogs using the fluorometric FAAH inhibition assay.

  • If inhibitory activity is observed, determining the IC50, Ki, and mechanism of inhibition (e.g., reversible, irreversible, competitive).

  • Conducting cell-based assays to assess the ability of this compound to increase endogenous anandamide levels.

  • Evaluating the in vivo efficacy of this compound in preclinical models of pain, anxiety, and inflammation.

Such studies are essential to elucidate the full therapeutic potential of this compound and to determine if it holds promise as a novel modulator of the endocannabinoid system.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of 1-Monomyristin, a monoacylglycerol derivative of myristic acid. This compound and similar compounds are of significant interest in pharmaceutical research for their potential antibacterial and antifungal properties.[1][2][3] This protocol is based on a well-established four-step method, ensuring reproducibility for researchers in a laboratory setting.[1]

The synthesis involves the protection of glycerol, preparation of a myristic acid ester, subsequent transesterification, and final deprotection to yield this compound.[1][2] Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the characterization of intermediates and the final product.[1][2]

Experimental Protocols

The synthesis of this compound is performed in four main stages:

  • Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol (Glycerol Ketal) This initial step involves the protection of two hydroxyl groups of glycerol using acetone to selectively allow the reaction to occur at the primary hydroxyl group in a later stage.[1] Glycerol is reacted with acetone in the presence of an acid catalyst, p-toluenesulfonic acid (pTSA), to form the ketal derivative, 1,2-O-isopropylidene glycerol.[1]

  • Step 2: Synthesis of Ethyl Myristate Concurrently, myristic acid is esterified with ethanol to produce ethyl myristate. This step prepares the acyl donor for the subsequent transesterification reaction.[1]

  • Step 3: Synthesis of Isopropylidene Glycerol Myristate The protected glycerol from Step 1 is reacted with ethyl myristate from Step 2 via a transesterification reaction under basic conditions to yield isopropylidene glycerol myristate.[1][2]

  • Step 4: Synthesis of this compound (Deprotection) In the final step, the isopropylidene protecting group is removed from isopropylidene glycerol myristate by hydrolysis using a solid acid catalyst, Amberlyst-15, to yield the final product, this compound.[1]

Detailed Step-by-Step Laboratory Protocol

Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol
  • Combine glycerol and acetone in a reaction vessel.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the catalyst and remove the excess acetone and water.

  • Purify the resulting 1,2-O-isopropylidene glycerol, for instance, by distillation under reduced pressure.

Step 2: Synthesis of Ethyl Myristate
  • Dissolve myristic acid in an excess of ethanol.

  • Add a suitable acid catalyst (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture.

  • Extract the ethyl myristate with a suitable organic solvent and purify it, for example, by distillation.

Step 3: Synthesis of Isopropylidene Glycerol Myristate
  • React ethyl myristate (8 mmol) with 1,2-O-isopropylidene glycerol (32 mmol) in the presence of potassium carbonate (0.31 g).[1]

  • Heat the reaction mixture at 413 K (140 °C) for 30 hours.[1]

  • After cooling, extract the product with diethyl ether (20 mL).[1]

  • Neutralize the organic phase by washing with distilled water.[1]

  • Evaporate the solvent to obtain isopropylidene glycerol myristate.[1] The reported yield for this step is approximately 32.12%.[1]

Step 4: Synthesis of this compound
  • Dissolve isopropylidene glycerol myristate (1 mmol, 0.4 g) in ethanol (5 mL).[1]

  • Add Amberlyst-15 (0.04 g) as the catalyst.[1]

  • Stir the mixture at room temperature for 30 hours.[1]

  • Filter the mixture to remove the Amberlyst-15 catalyst.[1]

  • Evaporate the solvent to obtain the final product, this compound, as a white solid.[1] This final step has been reported to proceed with a quantitative yield (100%).[1]

  • The melting point of the synthesized this compound is expected to be in the range of 53.8–56.7 °C.[1]

Quantitative Data Summary

StepReactantsMolar RatioCatalystSolventTemperatureTimeYield
3 Ethyl myristate, 1,2-O-Isopropylidene glycerol1 : 4K₂CO₃None140 °C30 h32.12%
4 Isopropylidene glycerol myristateN/AAmberlyst-15EthanolRoom Temp.30 h100%

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound MyristicAcid Myristic Acid EthylMyristate Ethyl Myristate MyristicAcid->EthylMyristate Esterification Ethanol Ethanol Ethanol->EthylMyristate Glycerol Glycerol IsopropylideneGlycerol 1,2-O-Isopropylidene Glycerol Glycerol->IsopropylideneGlycerol Protection (Ketalization) Acetone Acetone Acetone->IsopropylideneGlycerol IsopropylideneGlycerolMyristate Isopropylidene Glycerol Myristate EthylMyristate->IsopropylideneGlycerolMyristate Transesterification IsopropylideneGlycerol->IsopropylideneGlycerolMyristate Monomyristin This compound IsopropylideneGlycerolMyristate->Monomyristin Deprotection (Hydrolysis)

Caption: Synthetic pathway of this compound from myristic acid and glycerol.

References

Application Note: Quantification of 1-Monomyristin using GC-MS and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Monomyristin (1-myristoyl-rac-glycerol) is a monoacylglyceride with known antibacterial and antifungal properties, making it a compound of interest in pharmaceutical and cosmetic formulations.[1] Accurate and reliable quantification of this compound is crucial for formulation development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the quantification of this compound using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common derivatization method for monoglycerides. The resulting TMS derivative of this compound is then separated by gas chromatography and detected by mass spectrometry.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., Cream, Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Silylation (TMS) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Formulation, Biofluid) Extraction Lipid Extraction Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Reverse-Phase Separation LC_Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification Lipid_Metabolism cluster_pathway Monoacylglycerol Metabolism TG Triglycerides (Dietary/Stored) DG Diacylglycerols TG->DG Lipolysis MG This compound (Monoacylglycerol) DG->MG Lipolysis MG->DG Acylation Glycerol Glycerol MG->Glycerol Hydrolysis FA Myristic Acid (Fatty Acid) MG->FA Hydrolysis LPL Lipoprotein Lipase / Hormone-Sensitive Lipase MGLL Monoacylglycerol Lipase MGAT Monoacylglycerol Acyltransferase

References

Application Notes and Protocols: 1-Monomyristin in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Monomyristin as a penetration enhancer in topical drug delivery systems. The information is intended to guide researchers in formulating and evaluating topical products containing this compound for enhanced therapeutic efficacy.

Introduction to this compound

This compound, also known as glyceryl 1-myristate, is a monoacylglyceride consisting of myristic acid esterified to the primary hydroxyl group of glycerol. It is a non-ionic surfactant and emollient with known antimicrobial properties.[1][2] Its amphiphilic nature makes it a promising candidate for use as a skin penetration enhancer in topical and transdermal drug delivery systems. By interacting with the lipids of the stratum corneum, this compound can reversibly disrupt the skin's barrier function, facilitating the permeation of active pharmaceutical ingredients (APIs).

Mechanism of Action as a Penetration Enhancer

The precise signaling pathway for this compound's penetration enhancement has not been fully elucidated. However, based on studies of structurally similar monoglycerides and fatty acids, the proposed mechanism involves the disruption of the highly organized lipid lamellae of the stratum corneum.[3][4]

Proposed Mechanism of Action:

  • Intercalation into Lipid Bilayers: this compound molecules are believed to insert themselves into the intercellular lipid matrix of the stratum corneum.

  • Disruption of Lamellar Structure: This intercalation disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and free fatty acids), leading to an increase in fluidity.[5]

  • Creation of Diffusion Pathways: The fluidization of the lipid bilayers creates transient hydrophilic and lipophilic pathways, allowing for the increased diffusion of drug molecules across the skin barrier.

cluster_2 Deeper Skin Layers This compound This compound Lipid_Bilayers Organized Lipid Bilayers This compound->Lipid_Bilayers Intercalation API API Disrupted_Lipids Disrupted Lipid Bilayers (Increased Fluidity) API->Disrupted_Lipids Diffusion Enhanced_Permeation Enhanced API Permeation Lipid_Bilayers->Disrupted_Lipids

Proposed mechanism of this compound as a skin penetration enhancer.

Quantitative Data on Permeation Enhancement

Table 1: Illustrative Permeation Enhancement by Analogous Compounds

DrugEnhancer SystemFold Increase in Flux (Compared to Control)Reference
PentazocineIsopropyl myristate (IPM) / Glyceryl monocaprylate (10%)~4[3][6]
NaproxenIsopropyl myristate~26[7]
DA-5018 (Capsaicin analog)Isopropyl myristate / Ethoxydiglycol (1:1)6.3[8]

Note: This table is for illustrative purposes and the actual enhancement by this compound will be dependent on the specific API and formulation.

Experimental Protocols

Preparation of a Topical Gel Formulation containing this compound

This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of an active pharmaceutical ingredient (API) with this compound as a penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Carbopol 940

  • Propylene Glycol

  • Triethanolamine

  • Purified Water

Procedure:

  • Dispersion of Gelling Agent: Disperse the required amount of Carbopol 940 (e.g., 1% w/w) in purified water with continuous stirring using a magnetic stirrer.[9] Avoid clump formation.

  • Incorporation of API and Enhancer: In a separate beaker, dissolve the API and this compound in propylene glycol.

  • Mixing: Add the API/enhancer solution to the aqueous Carbopol dispersion and stir until a homogenous mixture is obtained.

  • Neutralization and Gel Formation: Slowly add triethanolamine dropwise to the mixture while stirring until a transparent gel of the desired consistency is formed (typically at a pH of 6.5-7.0).[9]

  • Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Start Start Dispense_Carbopol Dispense Carbopol 940 in Purified Water Start->Dispense_Carbopol Dissolve_API Dissolve API and this compound in Propylene Glycol Start->Dissolve_API Mix Mix Carbopol Dispersion and API Solution Dispense_Carbopol->Mix Dissolve_API->Mix Neutralize Neutralize with Triethanolamine to form Gel Mix->Neutralize Deaerate Deaerate the Gel Neutralize->Deaerate End End Deaerate->End

Workflow for preparing a topical gel with this compound.
In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of an API from a topical formulation containing this compound using Franz diffusion cells.[10]

Materials:

  • Franz Diffusion Cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Topical formulation with and without this compound (control)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in the receptor medium.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C ± 1°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred.

  • Application of Formulation: Apply a known quantity of the topical formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the withdrawn samples for API concentration using a validated HPLC method or another suitable analytical technique.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Start Start Prep_Skin Prepare and Equilibrate Skin Start->Prep_Skin Assemble_Cell Assemble Franz Diffusion Cell Prep_Skin->Assemble_Cell Fill_Receptor Fill Receptor Chamber with Medium Assemble_Cell->Fill_Receptor Apply_Formulation Apply Topical Formulation to Skin Surface Fill_Receptor->Apply_Formulation Sample Collect Samples from Receptor at Time Intervals Apply_Formulation->Sample Analyze Analyze API Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Permeation Parameters (Flux, Kp) Analyze->Calculate End End Calculate->End

Workflow for an in vitro skin permeation study.
Evaluation of Stratum Corneum Lipid Disruption using ATR-FTIR Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to assess changes in the organization of stratum corneum lipids after treatment with a this compound-containing formulation.

Procedure:

  • Baseline Spectra: Obtain ATR-FTIR spectra of untreated excised skin to establish a baseline.

  • Treatment: Apply the topical formulation with this compound to the skin surface and incubate for a defined period.

  • Post-Treatment Spectra: Remove the excess formulation and acquire ATR-FTIR spectra of the treated skin.

  • Analysis: Analyze the spectra for shifts in the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹), which indicate changes in the conformational order (fluidity) of the lipid chains. An increase in the peak frequency suggests a more disordered, fluid lipid state.

Safety and Cytotoxicity Considerations

While this compound is generally considered safe for topical use, it is crucial to evaluate the cytotoxicity of any new formulation on skin cells.

Recommended In Vitro Cytotoxicity Assays:

  • MTT or MTS Assay: To assess the metabolic activity and viability of human keratinocytes (e.g., HaCaT) and fibroblasts (e.g., HDF) after exposure to the formulation.

  • Neutral Red Uptake Assay: To evaluate cell membrane integrity.[11]

Table 2: Illustrative Cytotoxicity Data for Common Topical Agents on Human Fibroblasts

AgentConcentrationEffect on Cell ViabilityReference
Neosporin G.U. IrrigantN/ANo significant difference from control[11]
Povidone-IodineVariesDose-dependent decrease[11]
Sodium HypochloriteVariesDose-dependent decrease[11]

Note: This table provides examples of cytotoxicity data for other topical agents and is not specific to this compound. Cytotoxicity testing of this compound formulations is highly recommended.

Conclusion

This compound holds significant promise as a penetration enhancer in topical drug delivery systems. Its amphiphilic nature and ability to interact with stratum corneum lipids can potentially lead to enhanced bioavailability of topically applied drugs. The protocols and information provided herein offer a framework for the formulation, evaluation, and characterization of topical products containing this compound. Further research is warranted to generate specific quantitative data on its permeation-enhancing effects for various APIs and to fully elucidate its mechanism of action.

References

Application Notes and Protocols for the Formulation of 1-Monomyristin as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Monomyristin as a versatile excipient in pharmaceutical preparations. Detailed protocols for the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) are provided, along with methods for their characterization.

Introduction to this compound in Pharmaceutical Formulations

This compound, also known as glyceryl monomyristate, is a monoacylglycerol derived from myristic acid, a saturated fatty acid.[1] It is a white to off-white, waxy solid with emulsifying and stabilizing properties, making it a valuable excipient in the pharmaceutical industry.[1] Its biocompatible and non-toxic profile further enhances its suitability for use in various drug delivery systems.[2] this compound is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.[2]

Key Attributes of this compound:

  • Emulsifier and Stabilizer: Facilitates the formation and stabilization of emulsions, which is critical for lipid-based drug delivery systems.[1][2]

  • Solubility Enhancement: Improves the dissolution of lipophilic active pharmaceutical ingredients (APIs).[2]

  • Bioavailability Enhancement: Can increase the oral absorption of poorly soluble drugs.[3]

  • Biocompatibility: Generally recognized as safe (GRAS) and well-tolerated.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
CAS Number 589-68-4[1]
Molecular Formula C₁₇H₃₄O₄[1]
Molecular Weight 302.45 g/mol [5]
Appearance White to off-white solid or waxy substance[1]
Melting Point 68-70 °C[5]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[1]
HLB (Hydrophile-Lipophile Balance) The HLB value is a critical parameter for selecting surfactants in emulsification. While a specific HLB value for this compound is not readily available in the search results, as a monoacylglycerol, it is expected to have a low HLB, making it suitable as a water-in-oil (w/o) emulsifier or as a co-emulsifier in oil-in-water (o/w) systems.

Formulation Strategies and Protocols

This compound can be effectively utilized in various lipid-based drug delivery systems to enhance the delivery of poorly soluble drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6] This spontaneous emulsification leads to the formation of small lipid droplets that can enhance drug dissolution and absorption.[6]

Experimental Protocol for SEDDS Formulation Development:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents. For a this compound-based SEDDS, this compound would be a key component of the lipid phase.

    • Select a suitable surfactant and co-surfactant with appropriate HLB values to ensure efficient emulsification. Common choices include Tween 80 and Transcutol HP.[7]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil (containing this compound), surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Optimization:

    • Select formulations from the self-emulsifying region and incorporate the API.

    • Evaluate the formulations for droplet size, polydispersity index (PDI), and drug content. The goal is to achieve a small droplet size (typically < 200 nm) and a narrow PDI.[8]

  • In Vitro Drug Release:

    • Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the drug release profile from the optimized SEDDS formulation.

SEDDS_Workflow cluster_screening Excipient Screening cluster_phase_diagram Phase Diagram Construction cluster_optimization Formulation Optimization cluster_release In Vitro Release API_Solubility API Solubility in Oils, Surfactants, Co-solvents Excipient_Selection Select Surfactant & Co-surfactant API_Solubility->Excipient_Selection Mixture_Prep Prepare Mixtures (Oil, S, CoS) Excipient_Selection->Mixture_Prep Water_Titration Water Titration Mixture_Prep->Water_Titration Identify_Region Identify Self-Emulsifying Region Water_Titration->Identify_Region API_Incorporation Incorporate API Identify_Region->API_Incorporation Characterization Characterize: Droplet Size, PDI, Drug Content API_Incorporation->Characterization Dissolution_Study Perform Dissolution Studies Characterization->Dissolution_Study

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via hot homogenization.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. [9]This lipid matrix creates imperfections in the crystal lattice, leading to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. [10] Experimental Protocol for NLC Preparation:

  • Lipid Phase Preparation:

    • Melt the solid lipid (this compound) and mix it with a liquid lipid (e.g., oleic acid, Miglyol 812) at a temperature above the melting point of the solid lipid. The ratio of solid to liquid lipid needs to be optimized (e.g., 70:30 to 90:10).

    • Dissolve the API in this lipid mixture.

  • Aqueous Phase Preparation:

    • Prepare a hot aqueous solution of a surfactant, similar to the SLN protocol.

  • Emulsification and Nanoparticle Formation:

    • Follow the same pre-emulsification and high-pressure homogenization steps as described for SLNs.

  • Characterization:

    • Characterize the NLCs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.

Characterization of this compound Based Formulations

Thorough characterization is crucial to ensure the quality, stability, and performance of the developed formulations.

ParameterMethodPurpose
Particle Size and PDI Dynamic Light Scattering (DLS)To determine the average particle size and the width of the size distribution. A narrow PDI is desirable for uniformity.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the nanoparticles, which is an indicator of the stability of the colloidal dispersion. Higher absolute values generally indicate better stability.
Entrapment Efficiency (EE%) and Drug Loading (DL%) Centrifugation followed by quantification of the free drug in the supernatant (e.g., by HPLC or UV-Vis spectroscopy).To determine the percentage of the initial drug that is successfully encapsulated within the nanoparticles and the amount of drug per unit weight of the nanoparticles.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
In Vitro Drug Release Dialysis Bag Method or Franz Diffusion CellTo study the release profile of the drug from the formulation over time in a simulated physiological environment.
In Vivo Bioavailability Animal studies (e.g., in rats or rabbits) followed by pharmacokinetic analysis of blood samples.To determine the extent and rate of drug absorption into the systemic circulation from the developed formulation compared to a control (e.g., a simple drug suspension).

Quantitative Data (Hypothetical Example for a Poorly Soluble Drug in a this compound-based SLN formulation):

Formulation CodeThis compound (%)Surfactant (%)Drug (%)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
SLN-MM-F151.51180 ± 5.20.210-25.3 ± 1.885.2 ± 3.1
SLN-MM-F2102.01155 ± 4.10.185-28.1 ± 2.292.5 ± 2.5
SLN-MM-F3102.52165 ± 4.80.230-26.7 ± 1.988.7 ± 3.5

Mechanism of Bioavailability Enhancement

This compound, as a monoacylglycerol, can enhance the oral bioavailability of poorly soluble drugs through several mechanisms. The digestion of lipids in the gastrointestinal tract by lipases leads to the formation of mixed micelles containing monoacylglycerols and fatty acids, which can solubilize the drug and facilitate its transport across the intestinal epithelium. [11] Signaling Pathway for Drug Absorption Enhancement:

Bioavailability_Enhancement cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Lipid_Formulation This compound Formulation + Drug Digestion Pancreatic Lipase Lipid_Formulation->Digestion Mixed_Micelles Mixed Micelles (Monoacylglycerols, Fatty Acids, Bile Salts) Digestion->Mixed_Micelles Solubilized_Drug Solubilized Drug Mixed_Micelles->Solubilized_Drug Absorption Passive Diffusion & Facilitated Transport Solubilized_Drug->Absorption Increased Concentration Gradient Re_esterification Re-esterification to Triglycerides Absorption->Re_esterification Chylomicron Chylomicron Formation Re_esterification->Chylomicron Lymphatic_Uptake Lymphatic System Chylomicron->Lymphatic_Uptake Bypasses First-Pass Metabolism Systemic_Circulation Enters Bloodstream Lymphatic_Uptake->Systemic_Circulation

Caption: Mechanism of oral bioavailability enhancement by this compound formulations.

Conclusion

This compound is a promising and versatile excipient for the formulation of various pharmaceutical dosage forms, particularly for improving the delivery of poorly water-soluble drugs. Its emulsifying properties, biocompatibility, and ability to enhance bioavailability make it a valuable tool for drug development professionals. The provided protocols and characterization methods offer a framework for the systematic development of this compound-based drug delivery systems. Further optimization of formulation parameters will be necessary to achieve the desired product profile for specific active pharmaceutical ingredients.

References

Protocol for testing the antibacterial activity of 1-Monomyristin against S. aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Testing the Antibacterial Activity of 1-Monomyristin against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, with antibiotic-resistant strains like MRSA posing a considerable threat to public health.[1][2] Natural antimicrobial compounds are a promising area of research for new therapeutic agents. This compound, a monoglyceride derived from myristic acid, has demonstrated notable antibacterial activity against Gram-positive bacteria, including S. aureus.[3][4][5] Monoglycerides are thought to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, leading to increased permeability and cell death.[6][7]

These application notes provide a comprehensive set of protocols to systematically evaluate the antibacterial efficacy of this compound against S. aureus. The described methods include determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, biofilm inhibition, and an assessment of cytotoxicity against mammalian cells.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the antibacterial activity of this compound.

G cluster_prep Preparation cluster_assays Primary Antibacterial Assays cluster_secondary Secondary & Safety Assays cluster_analysis Data Analysis Culture S. aureus Culture (e.g., TSB, 37°C) Inoculum Prepare Inoculum (0.5 McFarland Standard) Culture->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill Biofilm Biofilm Inhibition Assay (Crystal Violet) Inoculum->Biofilm Compound Prepare this compound Stock Solutions Compound->MIC Compound->TimeKill Compound->Biofilm Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Compound->Cytotoxicity MBC MBC Determination MIC->MBC MIC->Cytotoxicity Select Concentrations Mechanism Mechanism of Action (e.g., Membrane Integrity) MIC->Mechanism Select Concentrations Data Summarize & Analyze Data MBC->Data TimeKill->Data Biofilm->Data Cytotoxicity->Data Mechanism->Data

Caption: High-level workflow for evaluating this compound's antibacterial properties.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial population.[9] The broth microdilution method is a standardized technique for determining MIC values.[10][11]

Protocol:

  • Preparation of S. aureus Inoculum:

    • Aseptically pick 2-3 isolated colonies of S. aureus from an agar plate (e.g., Tryptic Soy Agar, TSA) and inoculate into 5 mL of a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • Incubate at 37°C for 2-6 hours until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this adjusted suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-inhibitory to the bacteria.

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension (from step 1.4) to wells 1 through 11. This brings the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[11]

    • Add 100 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[8]

  • MBC Determination:

    • Take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate the aliquot onto a fresh TSA plate.

    • Incubate the TSA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.[9]

Data Presentation:

CompoundStrainMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus64128
VancomycinS. aureus12
Vehicle ControlS. aureus>1024>1024
Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12][13]

Protocol:

  • Prepare a logarithmic-phase culture of S. aureus in CAMHB, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Prepare flasks containing CAMHB with this compound at various concentrations based on the previously determined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Inoculate each flask with the prepared bacterial culture.

  • Incubate all flasks at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.

  • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[15]

Data Presentation:

Time (h)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.725.715.725.70
47.155.104.253.15
88.504.353.01<2.00
249.103.88<2.00<2.00
Biofilm Inhibition Assay (Crystal Violet Method)

S. aureus is a potent biofilm former, which contributes to its virulence and antibiotic resistance.[16][17] This protocol quantifies the ability of this compound to inhibit biofilm formation.[18][19]

G A Inoculate S. aureus in 96-well plate with this compound dilutions B Incubate statically (24h at 37°C) A->B C Remove planktonic cells, wash wells with PBS B->C D Heat-fix biofilm (60°C for 1 hour) C->D E Stain with 0.1% Crystal Violet (15 minutes) D->E F Wash excess stain, air dry plate E->F G Solubilize bound stain (e.g., 33% Acetic Acid) F->G H Measure Absorbance (OD at 595 nm) G->H

Caption: Workflow for the Crystal Violet biofilm quantification assay.

Protocol:

  • Prepare an overnight culture of S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation).

  • Dilute the overnight culture 1:100 in fresh, supplemented TSB.

  • In a 96-well flat-bottom tissue culture plate, add 100 µL of the diluted culture to each well.

  • Add 100 µL of 2x concentrated this compound serial dilutions to the appropriate wells. Include positive (no compound) and negative (sterile broth) controls.

  • Incubate the plate statically at 37°C for 24 hours.

  • After incubation, carefully discard the medium and gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) bacteria.[20]

  • Dry the plate in an incubator at 60°C for 1 hour to fix the biofilms.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Air dry the plate completely.

  • Add 200 µL of 33% acetic acid (or 95% ethanol) to each well to solubilize the bound dye.

  • Measure the absorbance at a wavelength of 595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated positive control.

Data Presentation:

This compound (µg/mL)Mean OD₅₉₅Std. Deviation% Biofilm Inhibition
0 (Control)1.2500.0850%
161.1520.0707.8%
320.8750.06530.0%
640.4120.04067.0%
1280.1500.02588.0%
Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether this compound is toxic to mammalian cells at its effective antibacterial concentrations. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]

Protocol:

  • Seed mammalian cells (e.g., human keratinocytes HaCaT or fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Use concentrations similar to and exceeding the antibacterial MIC. Include an untreated control and a vehicle control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation:

This compound (µg/mL)Mean OD₅₇₀% Cell Viability
0 (Control)0.980100%
320.95597.4%
640.91293.1%
1280.85086.7%
2560.62563.8%
5120.31031.6%

Proposed Mechanism of Action

Based on studies of similar monoglycerides, this compound likely targets the bacterial cell envelope.[6][23] The amphipathic nature of the molecule allows it to insert into the lipid bilayer of the S. aureus cell membrane. This disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components (like ions and ATP), dissipation of membrane potential, and ultimately, cell death.[7][24]

G cluster_membrane S. aureus Cell Membrane Membrane Lipid Bilayer Leakage Leakage of Ions & ATP Membrane->Leakage Disruption Death Cell Death Leakage->Death Leads to Monomyristin This compound Monomyristin->Membrane Inserts into

Caption: Proposed mechanism of this compound action on the S. aureus cell membrane.

References

Application Notes and Protocols for Incorporating 1-Monomyristin into Food Products as an Emulsifier and Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Monomyristin as a dual-function additive in food products, leveraging its properties as both an effective emulsifier and a potent antimicrobial preservative. This document outlines the physicochemical properties of this compound, its mechanism of action, regulatory status, and detailed protocols for its application and efficacy testing.

Introduction to this compound

This compound, also known as glyceryl monomyristate, is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid, a saturated fatty acid.[1] It is a non-ionic surfactant with amphiphilic properties, making it an excellent emulsifier for oil-in-water (O/W) emulsions commonly found in food products.[2] Beyond its emulsifying capabilities, this compound exhibits significant antimicrobial activity against a range of common foodborne pathogens and spoilage microorganisms.[1]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₃₄O₄[3][4]
Molecular Weight 302.45 g/mol [3][4]
Appearance White to off-white waxy solid[3]
Melting Point 68-70 °C[3]
HLB Value (approx.) 3.8[5]
Solubility Soluble in ethanol, chloroform; limited solubility in water[3]

Regulatory Status

Mono- and diglycerides of fatty acids, which include this compound, are classified as food additive E471 in the European Union and are "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[6][7] The European Food Safety Authority (EFSA) has re-evaluated E471 and concluded that there are no safety concerns for its use in most food categories, with no numerical Acceptable Daily Intake (ADI) established.[7]

Application as an Emulsifier

With an approximate Hydrophilic-Lipophilic Balance (HLB) value of 3.8, this compound is primarily a water-in-oil (W/O) emulsifier. However, it is also effective in stabilizing oil-in-water (O/W) emulsions, particularly when used in conjunction with other emulsifiers or when its concentration allows for the formation of protective mesomorphic layers around oil droplets.[5]

Experimental Protocol: Preparation of an Oil-in-Water Emulsion

This protocol describes the preparation of a model oil-in-water emulsion (e.g., for a salad dressing or beverage) using this compound.

Materials:

  • This compound

  • Vegetable oil (e.g., soybean, sunflower)

  • Distilled water

  • High-shear mixer/homogenizer

  • Beakers and graduated cylinders

  • Heating plate with magnetic stirrer

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the desired amount of vegetable oil into a beaker.

    • Add the required amount of this compound to the oil. A typical starting concentration is 0.5% to 2.0% (w/w) of the total emulsion weight.

    • Gently heat the mixture to 70-75°C while stirring until the this compound is completely dissolved.

  • Preparation of the Aqueous Phase:

    • Heat the distilled water to the same temperature (70-75°C) in a separate beaker.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer at a moderate speed.

    • Once all the aqueous phase has been added, increase the mixing speed to the desired level (e.g., 5,000-10,000 rpm) and homogenize for 5-10 minutes.

  • Cooling:

    • Cool the emulsion to room temperature while stirring gently.

Experimental Protocol: Evaluation of Emulsion Stability

1. Droplet Size Analysis:

  • Principle: Smaller and more uniform droplet sizes generally indicate a more stable emulsion.

  • Method: Use a laser diffraction particle size analyzer.

    • Prepare the emulsion as described above.

    • Dilute a small sample of the emulsion with distilled water to the appropriate concentration for the instrument.

    • Measure the droplet size distribution immediately after preparation (t=0) and at specified time intervals (e.g., 1, 7, 14, and 30 days) during storage at different temperatures (e.g., 4°C and 25°C).

    • Record the mean droplet diameter (e.g., D[8][9]) and the span of the distribution.

2. Creaming Index:

  • Principle: Measures the extent of gravitational separation of the oil phase.

  • Method:

    • Pour 10 mL of the emulsion into a graduated cylinder and seal it.

    • Store the cylinder at a constant temperature.

    • At regular intervals, measure the height of the serum (bottom) layer (H_serum) and the total height of the emulsion (H_total).

    • Calculate the Creaming Index (CI) as: CI (%) = (H_serum / H_total) * 100

Application as a Preservative

This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[1]

Mechanism of Antimicrobial Action

The primary mechanism of action of this compound is the disruption of the microbial cell membrane.[2]

  • Against Fungi: The hydroxyl group of this compound is thought to interact with ergosterol in the fungal cell membrane, leading to the formation of pores, increased membrane permeability, and ultimately cell lysis.[1]

  • Against Bacteria: In bacteria, this compound integrates into the phospholipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[8] For Gram-negative bacteria, it may also damage the outer lipopolysaccharide layer.[9]

Antimicrobial Efficacy of this compound (In Vitro)

The following tables summarize the in vitro antimicrobial activity of this compound against common foodborne microorganisms, as determined by the agar disc diffusion method.

Table 1: Antibacterial Activity of this compound [1][10]

Concentration (% w/v)Inhibition Zone Diameter (mm) vs. Escherichia coliInhibition Zone Diameter (mm) vs. Staphylococcus aureus
0.501.510.3
1.001.15.7
10.0-9.1
15.06.018.9
Positive Control (1.00% 4-isopropyl-3-methylphenol) 12.56.6

Table 2: Antifungal Activity of this compound [1][10]

Concentration (% w/v)Inhibition Zone Diameter (mm) vs. Candida albicans
1.003.5
10.02.4
15.04.1
Positive Control (1.00% 4-isopropyl-3-methylphenol) 6.8
Experimental Protocol: Microbiological Challenge Test in a Food Product

This protocol outlines a challenge test to evaluate the preservative efficacy of this compound in a model food product (e.g., a salad dressing).

Materials:

  • Food product with and without this compound (as a control).

  • Cultures of relevant microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans).

  • Sterile saline solution (0.85% NaCl).

  • Sterile pipettes, containers, and plating supplies.

  • Incubator.

  • Plate counter.

Procedure:

  • Inoculum Preparation:

    • Grow fresh cultures of the test microorganisms.

    • Harvest the cells and suspend them in sterile saline to a known concentration (e.g., 10⁸ CFU/mL).

  • Inoculation:

    • Inoculate a known weight of the food product (with and without this compound) with a small volume of the microbial suspension to achieve a final concentration of approximately 10⁵-10⁶ CFU/g.

    • Thoroughly mix to ensure even distribution of the microorganisms.

  • Incubation:

    • Store the inoculated samples at a relevant temperature (e.g., refrigerated at 4°C or ambient at 25°C).

  • Sampling and Enumeration:

    • At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), take a 1g sample from each product.

    • Perform serial dilutions in sterile saline.

    • Plate the dilutions onto appropriate agar media.

    • Incubate the plates and count the colonies to determine the number of viable microorganisms (CFU/g).

  • Data Analysis:

    • Calculate the log reduction in microbial population for the product containing this compound compared to the control at each time point.

    • Evaluate the results against established criteria for preservative efficacy (e.g., a 2-log reduction for bacteria and no increase for yeast and mold).

Visualizations

Emulsification_Workflow cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation cluster_emulsify Emulsification cluster_final Final Product oil Vegetable Oil heat_oil Heat to 70-75°C & Dissolve oil->heat_oil mono This compound mono->heat_oil mix High-Shear Homogenization heat_oil->mix water Distilled Water heat_water Heat to 70-75°C water->heat_water heat_water->mix cool Cooling mix->cool emulsion Stable O/W Emulsion cool->emulsion

Caption: Workflow for preparing an oil-in-water emulsion stabilized with this compound.

Antimicrobial_Mechanism cluster_fungi Antifungal Action cluster_bacteria Antibacterial Action mono_f This compound ergosterol Ergosterol in Fungal Membrane mono_f->ergosterol interacts with disrupt_f Membrane Disruption (Pore Formation) ergosterol->disrupt_f lysis_f Cell Lysis disrupt_f->lysis_f mono_b This compound membrane_b Bacterial Cell Membrane mono_b->membrane_b integrates into disrupt_b Membrane Destabilization membrane_b->disrupt_b lysis_b Cell Lysis disrupt_b->lysis_b Challenge_Test_Workflow start Prepare Inoculum (10⁸ CFU/mL) inoculate Inoculate Food Product (10⁵-10⁶ CFU/g) start->inoculate incubate Incubate at Specified Temperature inoculate->incubate sample Sample at Intervals (0, 7, 14, 21, 28 days) incubate->sample plate Serial Dilution & Plating sample->plate count Incubate & Count Colonies (CFU/g) plate->count analyze Analyze Data (Log Reduction) count->analyze

References

Troubleshooting & Optimization

How to improve the yield of 1-Monomyristin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Monomyristin and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the overall yield of this compound low in the chemical synthesis method?

A1: A low overall yield in the multi-step chemical synthesis of this compound is often attributed to incomplete reactions or side product formation in the intermediate steps, particularly the formation of isopropylidene glycerol myristate. While the final deprotection step to yield this compound can be quantitative (100% yield)[1], the preceding transesterification reaction to form the protected intermediate has been reported with significantly lower yields, around 32%[1].

Troubleshooting Steps:

  • Optimize the Transesterification Reaction:

    • Molar Ratio: Ensure an appropriate molar ratio of reactants. An excess of 1,2-O-isopropylidene glycerol to ethyl myristate can favor the forward reaction[1].

    • Catalyst: The choice and amount of catalyst are critical. Potassium carbonate is a commonly used basic catalyst in this step[1]. Ensure it is anhydrous and freshly opened or properly stored.

    • Reaction Time and Temperature: The reaction may require prolonged heating (e.g., 30 hours at 413 K or 140°C) to proceed to completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification of Intermediates: Thoroughly purify the isopropylidene glycerol myristate intermediate to remove unreacted starting materials and byproducts before proceeding to the deprotection step.

Q2: How can I minimize the formation of di- and triglycerides as byproducts?

A2: The formation of di- and triglycerides is a common issue in monoglyceride synthesis, arising from the further esterification of the monoglyceride product.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of glycerol to myristic acid (or its ester derivative). This shifts the equilibrium towards the formation of monomyristin[2][3].

  • Enzymatic Synthesis: Employing a 1,3-specific lipase can help to selectively produce 1-monoglycerides and reduce the formation of 2-monoglycerides and diglycerides.

  • Reaction Time: Shorter reaction times can favor the formation of monoglycerides, as longer times may lead to subsequent reactions forming di- and triglycerides[4]. Monitor the reaction progress to stop it at the optimal point.

  • Purification: Utilize column chromatography or preparative TLC for effective separation of this compound from di- and triglyceride byproducts[5].

Q3: The deprotection of isopropylidene glycerol myristate is not going to completion. What could be the issue?

A3: Incomplete deprotection can result from an inactive catalyst, insufficient reaction time, or inappropriate reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: The acidic catalyst, such as Amberlyst-15, is crucial for this step[1]. Ensure the catalyst is active and used in the correct proportion. If the catalyst is old or has been exposed to moisture, its activity may be compromised.

  • Reaction Conditions: The deprotection is typically carried out at room temperature with stirring[1]. Ensure adequate mixing of the reaction mixture. While one study reports a 30-hour reaction time, monitoring by TLC is recommended to determine completion[1].

  • Solvent: Ethanol is a common solvent for this step[1]. Ensure the solvent is of appropriate grade and anhydrous if necessary.

Q4: What are the key parameters to optimize in the enzymatic synthesis of this compound for higher yield?

A4: Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis. Key parameters to optimize for improved yield include:

  • Enzyme Selection: Different lipases exhibit varying activities and selectivities. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and effective catalyst for monoglyceride synthesis[4][6][7].

  • Temperature: The optimal temperature for enzymatic reactions is crucial. For Novozym 435, temperatures around 60-65°C have been reported to be effective for similar esterification reactions[4][7].

  • Molar Ratio of Substrates: An excess of the alcohol (glycerol) to the fatty acid (myristic acid) is generally used to drive the reaction towards monoglyceride formation[2][4][8].

  • Enzyme Concentration: The amount of lipase used will influence the reaction rate. An optimal concentration needs to be determined experimentally, as a very high concentration may not always lead to a proportional increase in yield and adds to the cost[9][10].

  • Water Content: The presence of a small amount of water is often necessary for lipase activity, but excess water can promote the reverse reaction (hydrolysis). In solvent-free systems, the removal of water produced during the reaction can improve the yield.

  • Solvent System: While solvent-free systems are preferred for green chemistry, the use of a suitable organic solvent can improve substrate solubility and reduce mass transfer limitations[11].

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the chemical synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific protocol and optimization of each step. While a quantitative yield (100%) has been reported for the final deprotection step, the preceding step of forming isopropylidene glycerol myristate can have a much lower yield (e.g., 32.12%)[1]. Therefore, the overall yield will be limited by the lowest yielding step.

Q2: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?

A2: Enzymatic synthesis offers several advantages:

  • Mild Reaction Conditions: Lower temperatures and pressures are used, which can prevent the degradation of sensitive molecules and reduce energy consumption[12].

  • High Selectivity: Lipases can be highly specific, leading to fewer byproducts and easier purification[12].

  • Greener Process: It often avoids the use of harsh chemicals and organic solvents[11].

Q3: How can I purify the final this compound product?

A3: Purification is crucial to obtain high-purity this compound. Common purification techniques include:

  • Filtration: To remove solid catalysts like Amberlyst-15[1].

  • Evaporation: To remove the solvent[1].

  • Extraction: To separate the product from water-soluble impurities[1].

  • Chromatography: Column chromatography or preparative Thin Layer Chromatography (PTLC) are effective for separating this compound from unreacted starting materials and byproducts like di- and triglycerides[5].

Q4: Can I use crude glycerol from biodiesel production for enzymatic synthesis?

A4: Yes, studies have shown that it is possible to use biodiesel-derived crude glycerol for the enzymatic synthesis of monoglycerides, which can be a cost-effective and sustainable approach[4]. However, the impurities in crude glycerol might affect the enzyme's activity and stability, so optimization of the process would be necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters for Chemical Synthesis of this compound Intermediates.

StepReactantsCatalystTemperatureTimeYieldReference
Protection of Glycerol Glycerol, Acetonep-Toluenesulfonic acid (pTSA)393 K (120°C)6.5 h33.71%[13]
Transesterification Ethyl myristate, 1,2-O-isopropylidene glycerolPotassium carbonate413 K (140°C)30 h32.12%[1]
Deprotection Isopropylidene glycerol myristateAmberlyst-15Room Temperature30 h100%[1]

Table 2: Optimization of Parameters for Enzymatic Monoglyceride Synthesis.

EnzymeSubstratesMolar Ratio (Glycerol:Oil/Acid)Temperature (°C)Enzyme Conc. (wt%)Yield of Monoglycerides (%)Reference
Novozym 435Crude Glycerol, Soybean Oil5.7:165.212.728.93[4]
Lipozyme RM-IMGlycerol, Anchovy Oil2:140620.34[4]
Novozym 435Isopropyl alcohol, Myristic acid15:1 (alcohol:acid)60487.65 (conversion)[6][7]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is based on the method described by Mutmainah et al. (2018)[1][5][13].

Step 1: Synthesis of 1,2-O-isopropylidene glycerol (Glycerol Protection)

  • In a round-bottom flask, combine acetone and p-toluenesulfonic acid (pTSA) and stir for 15 minutes.

  • Add chloroform and continue stirring at 343 K (70°C) for 30 minutes.

  • Add glycerol to the mixture and heat at 393 K (120°C) for 6.5 hours.

  • After cooling, neutralize the lower layer with sodium carbonate and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 1,2-O-isopropylidene glycerol.

Step 2: Synthesis of Isopropylidene Glycerol Myristate (Transesterification)

  • In a reaction vessel, combine ethyl myristate, 1,2-O-isopropylidene glycerol, and potassium carbonate.

  • Heat the mixture at 413 K (140°C) for 30 hours with constant stirring.

  • After the reaction, extract the product with diethyl ether and neutralize with distilled water.

  • Evaporate the solvent to obtain isopropylidene glycerol myristate.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the isopropylidene glycerol myristate from the previous step in ethanol.

  • Add Amberlyst-15 catalyst to the solution.

  • Stir the mixture at room temperature for 30 hours.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the final product, this compound.

Protocol 2: General Protocol for Enzymatic Synthesis of this compound

This is a generalized protocol based on principles from various studies on enzymatic monoglyceride synthesis[4][6][7].

  • In a temperature-controlled reaction vessel, add myristic acid and glycerol in the desired molar ratio (e.g., 1:5).

  • Add the immobilized lipase (e.g., Novozym 435) at the optimized concentration (e.g., 5-15 wt% of total substrates).

  • If using a solvent, add it at this stage. For a solvent-free system, proceed to the next step.

  • Heat the mixture to the optimal temperature (e.g., 60-65°C) with constant agitation.

  • If the reaction is sensitive to water, consider performing it under vacuum or with the addition of molecular sieves to remove the water produced.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC or GC.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Purify the product using appropriate methods such as column chromatography.

Visualizations

Chemical_Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Transesterification cluster_step3 Step 3: Deprotection Glycerol Glycerol ProtectedGlycerol 1,2-O-isopropylidene glycerol Glycerol->ProtectedGlycerol Acetone Acetone Acetone->ProtectedGlycerol pTSA pTSA (catalyst) pTSA->ProtectedGlycerol ProtectedIntermediate Isopropylidene glycerol myristate ProtectedGlycerol->ProtectedIntermediate EthylMyristate Ethyl Myristate EthylMyristate->ProtectedIntermediate K2CO3 K2CO3 (catalyst) K2CO3->ProtectedIntermediate Monomyristin This compound ProtectedIntermediate->Monomyristin Amberlyst15 Amberlyst-15 (catalyst) Amberlyst15->Monomyristin Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Product Formation (Di-/Triglycerides) LowYield->SideProducts DeprotectionFailure Incomplete Deprotection LowYield->DeprotectionFailure OptimizeTransesterification Optimize Transesterification: - Molar Ratio - Catalyst - Time/Temp IncompleteReaction->OptimizeTransesterification MonitorReaction Monitor Reaction Progress (TLC/GC) IncompleteReaction->MonitorReaction ControlStoichiometry Control Stoichiometry: - Excess Glycerol SideProducts->ControlStoichiometry EnzymaticMethod Use 1,3-Specific Lipase SideProducts->EnzymaticMethod SideProducts->MonitorReaction CheckCatalyst Check Deprotection Catalyst Activity DeprotectionFailure->CheckCatalyst DeprotectionFailure->MonitorReaction

References

Troubleshooting low solubility of 1-Monomyristin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Monomyristin in aqueous solutions. The following information is designed to help you troubleshoot common issues and prepare stable this compound solutions for your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound in aqueous solutions.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound has limited solubility in water due to its long, hydrophobic fatty acid chain. Direct dissolution in aqueous media is often challenging and can result in a cloudy suspension or precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous medium. What is happening?

A2: This phenomenon is known as "precipitation upon dilution." It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of the organic solvent. The hydrophobic nature of this compound causes it to aggregate and precipitate out of the aqueous phase.

Troubleshooting Workflow for Precipitation Issues

If you are experiencing precipitation, follow this troubleshooting workflow:

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease final concentration check_concentration->reduce_concentration Yes check_solvent_pct Is the organic solvent percentage too low? check_concentration->check_solvent_pct No solution_stable Stable Solution Achieved reduce_concentration->solution_stable increase_solvent Increase final organic solvent percentage (check cell/assay tolerance) check_solvent_pct->increase_solvent Yes check_addition_method How was the stock solution added? check_solvent_pct->check_addition_method No increase_solvent->solution_stable improve_addition Add stock solution dropwise while vortexing/stirring the aqueous buffer check_addition_method->improve_addition Too quickly consider_alternatives Consider alternative solubilization methods (e.g., surfactants, co-solvents, heating) check_addition_method->consider_alternatives Dropwise improve_addition->solution_stable consider_alternatives->solution_stable

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

  • What is the best organic solvent for a this compound stock solution? this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used.[1] For biological experiments, it is crucial to consider the tolerance of your specific cells or assay to the chosen solvent.

  • Can I heat the solution to improve solubility? Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. For some applications, heating to 60-75°C can be effective, particularly when preparing emulsions.[2] However, be mindful of the temperature stability of this compound and other components in your experimental system.

  • Is sonication helpful for dissolving this compound? Yes, sonication is recommended to aid in the dissolution of this compound in both organic solvents and aqueous media.[3] It can help to break down aggregates and promote the formation of a homogenous solution or a fine dispersion.

  • How does pH affect the solubility of this compound? While this compound does not have readily ionizable groups, the pH of the aqueous medium can influence the stability of the formulation and the overall system. For ionizable compounds, pH adjustment is a common technique to enhance solubility.[4]

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvents.

Table 1: Solubility in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (165.32 mM)Sonication is recommended.[3]
Water (H₂O)3.3 mMSonication is recommended.[3]
EthanolSoluble[1]
MethanolSoluble (may show faint turbidity)[1][5]
ChloroformSoluble

Experimental Protocols

Here are detailed protocols for enhancing the aqueous solubility of this compound.

Protocol 1: Preparation of an Aqueous Working Solution using an Organic Stock

This protocol is suitable for most cell-based assays and in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO (or ethanol)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).

    • Vortex and/or sonicate the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for future use.

  • Prepare the Aqueous Working Solution:

    • Warm your sterile aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).

    • While vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.

    • Crucially, ensure the final concentration of the organic solvent is as low as possible (ideally ≤ 0.5% v/v) to avoid solvent effects on your experimental system.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider further dilution or using an alternative solubilization method.

Protocol 2: Preparation of a this compound Emulsion

This method is suitable for creating a stable dispersion of this compound in water, often used in food and cosmetic formulations.[2]

Materials:

  • This compound

  • Deionized water

Procedure:

  • Add one part of this compound to 10-20 parts of deionized water.

  • Heat the mixture to 60-75°C while stirring.

  • Continue to stir until the this compound is fully dispersed, forming a hydrated glyceride solution.

  • Allow the emulsion to cool to room temperature while stirring. The resulting emulsion should be stable and uniform.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Preparing this compound Solutions start Start weigh Weigh this compound Powder start->weigh prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) weigh->prepare_stock dissolve Vortex / Sonicate to Dissolve prepare_stock->dissolve prepare_working Prepare Aqueous Working Solution dissolve->prepare_working add_dropwise Add Stock Dropwise to Warmed, Stirring Aqueous Buffer prepare_working->add_dropwise check_precipitation Check for Precipitation add_dropwise->check_precipitation use_solution Use Solution in Experiment check_precipitation->use_solution No Precipitation troubleshoot Troubleshoot (See Guide) check_precipitation->troubleshoot Precipitation end End use_solution->end troubleshoot->end

Workflow for preparing this compound aqueous solutions.

References

Preventing degradation of 1-Monomyristin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored in a freezer at -20°C or below. It is typically supplied as a neat solid, and maintaining it in this state at low temperatures is crucial for its stability.

Q2: My this compound has been at room temperature for a few hours. Is it still usable?

A2: While short-term exposure to room temperature may not lead to significant degradation, it is not recommended. The stability of this compound is temperature-dependent. For sensitive experiments, it is advisable to use a fresh, properly stored sample or to re-analyze the purity of the exposed sample before use.

Q3: I observe unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?

A3: Unexpected peaks are likely due to degradation products. The primary degradation pathways for this compound are hydrolysis, acyl migration, and oxidation. Hydrolysis will yield myristic acid and glycerol. Acyl migration will result in the formation of 2-Monomyristin. Oxidation can lead to various oxidized lipid species.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation, particularly hydrolysis. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store at -20°C or below.

Q5: How do freeze-thaw cycles affect the stability of this compound?

A5: Repeated freeze-thaw cycles can potentially impact the stability of this compound, especially if moisture is present, which can accelerate hydrolysis. It is best to aliquot the solid compound into smaller, single-use amounts to avoid repeated thawing of the main stock.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in an in vitro assay Degradation of this compound due to improper storage or handling.- Ensure this compound is stored at -20°C or below. - Prepare solutions fresh before each experiment. - Verify the purity of your this compound sample using HPLC or GC-MS.
Appearance of a new, more polar spot on a TLC plate Hydrolysis of the ester bond, forming myristic acid and glycerol.- Avoid exposure to moisture and acidic or basic conditions. - Store in a desiccated environment.
Isomerization of this compound to 2-Monomyristin Acyl migration, which can be catalyzed by acid, base, or heat.- Maintain neutral pH conditions in your experimental setup. - Avoid prolonged heating of this compound solutions.
Inconsistent results between experimental replicates Non-homogeneity of the sample due to partial degradation.- Use a fresh aliquot of this compound for each replicate. - Ensure complete dissolution and mixing of the compound in your experimental medium.

Data Presentation

The following table summarizes the expected stability of this compound under different storage conditions. Please note that these are typical values, and actual degradation rates can vary based on the specific conditions (e.g., presence of moisture, light, and air).

Storage Condition Temperature Expected Purity after 6 Months Primary Degradation Pathways
Freezer (Recommended)-20°C>98%Minimal degradation
Refrigerator4°C90-95%Slow hydrolysis and acyl migration
Room Temperature25°C<80%Hydrolysis, acyl migration, oxidation

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

This protocol provides a method for the routine analysis of this compound purity and the detection of its primary degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard (>99% purity)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Standard Preparation:

      • Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.

      • Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.01 to 0.5 mg/mL.

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 0.2 mg/mL.

    • Chromatographic Conditions:

      • Column Temperature: 30°C

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • UV Detection Wavelength: 205 nm

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 40 60
        20 0 100
        25 0 100
        26 40 60

        | 30 | 40 | 60 |

    • Analysis:

      • Inject the standards and the sample.

      • Identify the this compound peak by comparing the retention time with the standard.

      • Potential degradation products: Myristic acid will elute earlier, while 2-Monomyristin will have a slightly different retention time.

      • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area.

Protocol 2: Analysis of this compound Degradation by GC-MS

This protocol is suitable for identifying and quantifying volatile degradation products of this compound after derivatization.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • This compound sample

  • Procedure:

    • Derivatization:

      • Place approximately 1 mg of the this compound sample in a reaction vial.

      • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

      • Cap the vial tightly and heat at 70°C for 30 minutes.

    • GC-MS Conditions:

      • Injector Temperature: 280°C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 150°C, hold for 2 minutes.

        • Ramp to 250°C at 10°C/min, hold for 5 minutes.

        • Ramp to 300°C at 5°C/min, hold for 10 minutes.

      • MS Conditions:

        • Ion Source Temperature: 230°C

        • Quadrupole Temperature: 150°C

        • Scan Range: m/z 50-600

    • Analysis:

      • Inject 1 µL of the derivatized sample.

      • Identify the trimethylsilyl (TMS) derivative of this compound and its degradation products (e.g., TMS-myristic acid, TMS-glycerol, TMS-2-Monomyristin) by their mass spectra and retention times.

Visualizations

degradation_pathways This compound This compound Myristic Acid + Glycerol Myristic Acid + Glycerol This compound->Myristic Acid + Glycerol Hydrolysis (H₂O, H⁺/OH⁻) 2-Monomyristin 2-Monomyristin This compound->2-Monomyristin Acyl Migration (Heat, H⁺/OH⁻) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂, Light) experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Freezer (-20°C) Freezer (-20°C) Sample Collection Sample Collection Freezer (-20°C)->Sample Collection Refrigerator (4°C) Refrigerator (4°C) Refrigerator (4°C)->Sample Collection Room Temp (25°C) Room Temp (25°C) Room Temp (25°C)->Sample Collection Purity Test (HPLC/GC-MS) Purity Test (HPLC/GC-MS) Sample Collection->Purity Test (HPLC/GC-MS) Data Evaluation Data Evaluation Purity Test (HPLC/GC-MS)->Data Evaluation

Technical Support Center: Optimizing 1-Monomyristin Emulsification Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the emulsification properties of 1-Monomyristin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an emulsifier?

A1: this compound, also known as glyceryl monomyristate, is a monoglyceride non-ionic surfactant.[1] It consists of a hydrophilic glycerol head and a lipophilic myristic acid tail, giving it amphiphilic properties that allow it to reduce the interfacial tension between oil and water, thereby stabilizing emulsions.[2] Its biocompatibility and non-toxic profile make it a valuable emulsifier in the food, pharmaceutical, and cosmetic industries.[2]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it influence its emulsifying behavior?

A2: Pure monoglycerides, like this compound, have a low HLB value, typically around 3.8.[1] This low HLB value suggests a greater affinity for the oil phase, making it theoretically more suitable for forming water-in-oil (W/O) emulsions.[1][2] However, at sufficient concentrations, this compound can form protective mesomorphic layers around oil droplets, enabling it to stabilize oil-in-water (O/W) emulsions as well.[1] For optimal stability, especially in O/W emulsions, it is often blended with a high-HLB emulsifier to achieve a required HLB for the specific oil phase.[3]

Q3: How does the concentration of this compound affect emulsion properties?

A3: The concentration of this compound directly impacts the stability and droplet size of an emulsion. Increasing the emulsifier concentration generally leads to a decrease in droplet size and an improvement in emulsion stability up to a certain point. This is because more emulsifier molecules are available to cover the surface of the oil droplets, preventing them from coalescing. However, an excessive concentration may not provide additional benefits and could be cost-ineffective. The optimal concentration depends on the specific formulation, including the oil-to-water ratio and the presence of other components.

Q4: What are the key factors to consider for optimizing the stability of a this compound emulsion?

A4: Several factors are crucial for optimizing the stability of a this compound emulsion:

  • Co-emulsifier Selection: Blending this compound with a high-HLB emulsifier can significantly enhance the stability of O/W emulsions.[3]

  • Homogenization Process: The method and parameters of homogenization (e.g., speed and duration) play a vital role in determining the initial droplet size and distribution, which in turn affects long-term stability.[4]

  • pH of the Aqueous Phase: The pH can influence the surface charge of the droplets and the overall stability of the emulsion.

  • Ionic Strength: The presence of electrolytes can impact the electrostatic repulsion between droplets, potentially leading to flocculation.

  • Viscosity of the Continuous Phase: Increasing the viscosity of the continuous phase can slow down droplet movement and reduce the rate of creaming or sedimentation.[4]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound emulsions.

Problem Potential Cause Suggested Solution
Phase Separation (Creaming or Sedimentation) - Insufficient this compound concentration.- Inappropriate HLB of the emulsifier system.- Inadequate homogenization.- Low viscosity of the continuous phase.- Increase the concentration of this compound.- Add a co-emulsifier with a complementary HLB value.- Optimize homogenization time and speed to reduce droplet size.- Incorporate a rheology modifier to increase the viscosity of the continuous phase.[5][6]
Flocculation (Droplet Aggregation) - Insufficient electrostatic or steric repulsion between droplets.- High ionic strength of the aqueous phase.- Adjust the pH to increase the surface charge of the droplets.- Consider adding a charged co-emulsifier for electrostatic stabilization.- Reduce the concentration of electrolytes in the aqueous phase.
Coalescence (Merging of Droplets) - Incomplete coverage of the droplet surface by the emulsifier.- Low mechanical strength of the interfacial film.- Increase the concentration of this compound and any co-emulsifier.- Ensure the chosen emulsifier system provides a robust interfacial film.
Ostwald Ripening (Growth of larger droplets at the expense of smaller ones) - Solubility of the oil phase in the continuous phase.- Select an oil phase with minimal solubility in the continuous phase.- While not a direct solution, optimizing the interfacial film with a suitable emulsifier blend can help minimize this effect.
High Polydispersity Index (PDI) - Inefficient homogenization process.- Increase the homogenization energy (higher speed or longer time).- Consider using a high-pressure homogenizer for a more uniform droplet size distribution.

Section 3: Experimental Protocols

Protocol 3.1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound

This protocol describes a general method for preparing a simple O/W emulsion stabilized by this compound.

Materials:

  • This compound

  • Oil Phase (e.g., mineral oil, soybean oil)

  • Deionized Water

  • Co-emulsifier (optional, e.g., Polysorbate 80)

  • High-shear homogenizer

Procedure:

  • Preparation of the Aqueous Phase: Disperse any water-soluble components in deionized water. If a co-emulsifier is used, it can be added to either the aqueous or oil phase depending on its solubility.

  • Preparation of the Oil Phase: Dissolve this compound in the oil phase. Gentle heating may be required to facilitate dissolution.

  • Heating: Heat both the aqueous and oil phases separately to a temperature above the melting point of this compound (approximately 70-75°C).

  • Emulsification: While stirring the aqueous phase with a high-shear homogenizer, slowly add the hot oil phase.

  • Homogenization: Continue homogenization for a specified period (e.g., 5-15 minutes) to achieve the desired droplet size.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 3.2: Characterization of Emulsion Properties

3.2.1 Droplet Size Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Analyze the sample using the instrument to determine the mean droplet size and polydispersity index (PDI).

3.2.2 Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering.

  • Procedure: Dilute the emulsion in a suitable buffer (e.g., 10 mM NaCl) to minimize multiple scattering effects. Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates better electrostatic stability.[7]

3.2.3 Rheological Analysis:

  • Method: Rotational Rheometer.

  • Procedure: Measure the viscosity of the emulsion as a function of shear rate to understand its flow behavior. This can help in predicting its stability against creaming or sedimentation.

3.2.4 Stability Testing:

  • Accelerated Stability Testing: Store the emulsion at elevated temperatures (e.g., 40°C, 50°C) and observe for phase separation, creaming, or changes in droplet size over time.

  • Freeze-Thaw Cycling: Subject the emulsion to alternating freezing and thawing cycles to assess its stability under temperature fluctuations.

  • Long-Term Stability: Store the emulsion under controlled room temperature and humidity conditions and monitor its properties at regular intervals (e.g., 1, 3, 6 months).[8][9]

Section 4: Data Presentation

Table 1: Hypothetical Influence of this compound Concentration on Emulsion Properties

This compound Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability after 24h
1.08500.45-15.2Phase Separation
2.05200.32-22.5Slight Creaming
3.03500.25-28.9Stable
4.03400.24-29.5Stable

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation and processing conditions.

Table 2: Hypothetical Effect of Co-emulsifier on the Stability of a 2% this compound Emulsion

Co-emulsifier (0.5% w/w)HLB of Co-emulsifierResulting Emulsion Stability
None-Moderate (Slight Creaming)
Sorbitan Monooleate4.3Poor (Phase Separation)
Polysorbate 8015.0Good (Stable)
Polysorbate 2016.7Very Good (Stable)

Note: This table presents hypothetical data for illustrative purposes. The optimal co-emulsifier and its concentration need to be determined experimentally.

Section 5: Visualizations

Emulsion_Instability_Troubleshooting PhaseSeparation Phase Separation (Creaming/Sedimentation) IncreaseConc Increase Emulsifier Concentration PhaseSeparation->IncreaseConc AddCoEmulsifier Add High-HLB Co-emulsifier PhaseSeparation->AddCoEmulsifier OptimizeHomogenization Optimize Homogenization PhaseSeparation->OptimizeHomogenization IncreaseViscosity Increase Viscosity (Rheology Modifier) PhaseSeparation->IncreaseViscosity Flocculation Flocculation AdjustpH Adjust pH Flocculation->AdjustpH ReduceIonicStrength Reduce Ionic Strength Flocculation->ReduceIonicStrength Coalescence Coalescence Coalescence->IncreaseConc Coalescence->AddCoEmulsifier OstwaldRipening Ostwald Ripening SelectLowSolubilityOil Select Low Solubility Oil OstwaldRipening->SelectLowSolubilityOil

Caption: Troubleshooting flowchart for common emulsion instability issues.

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_characterization Characterization AqueousPhase Prepare Aqueous Phase Heating Heat both phases (>70°C) AqueousPhase->Heating OilPhase Prepare Oil Phase (dissolve this compound) OilPhase->Heating Emulsify Combine phases with high-shear mixing Heating->Emulsify Homogenize Homogenize for droplet size reduction Emulsify->Homogenize Cooling Cool to room temperature Homogenize->Cooling DropletSize Droplet Size Analysis Cooling->DropletSize ZetaPotential Zeta Potential Measurement Cooling->ZetaPotential Rheology Rheological Analysis Cooling->Rheology Stability Stability Testing Cooling->Stability

Caption: General workflow for preparing and characterizing this compound emulsions.

References

Overcoming challenges in the crystallization of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the crystallization of this monoacylglycerol. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound and how do they differ?

While specific studies on the polymorphism of this compound are not extensively documented, monoacylglycerols, in general, are known to exhibit polymorphism, typically existing in three main forms: α, sub-α, and β.[1] The β-polymorph is generally the most stable form.[1] Differences in the melting point of this compound reported in the literature (see Table 1) may be indicative of the presence of different polymorphic forms or variations in sample purity. The transition between these forms can be influenced by factors such as temperature, cooling rate, and the presence of shear forces.[1]

Q2: What is a good starting solvent for the crystallization of this compound?

Based on available data, this compound is soluble in organic solvents like methanol, ethanol, and DMSO.[2][3] A faint turbidity has been noted in methanol, suggesting it could be a suitable solvent for recrystallization where solubility is lower at cooler temperatures.[2] Ethanol is also a viable option.[4] Due to its amphiphilic nature, a systematic screening of a range of solvents with varying polarities is recommended to find the optimal system for your specific application.

Q3: My this compound is not crystallizing. What should I do?

Failure to crystallize can be due to several factors. A common issue is that the solution is not sufficiently supersaturated. Consider the following troubleshooting steps:

  • Increase Concentration: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of this compound.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. This can create nucleation sites.

    • Seeding: Introduce a tiny crystal of this compound (if available) into the supersaturated solution to act as a template for crystal growth.

  • Lower the Temperature: Slowly cool the solution. If already at room temperature, try cooling it further in an ice bath or refrigerator. Avoid crash cooling, as this can lead to the formation of small, impure crystals.

  • Change the Solvent System: If a single solvent is not effective, consider using a binary solvent system (an anti-solvent approach). Dissolve the this compound in a good solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?

The formation of small or needle-like crystals often indicates rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slower Cooling: Allow the supersaturated solution to cool to room temperature more slowly. Insulating the crystallization vessel can help.

  • Reduce Supersaturation: Use a slightly lower concentration of this compound in the initial solution.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures that reduce the level of supersaturation at a given temperature.

Q5: How can I confirm the purity and polymorphic form of my this compound crystals?

Several analytical techniques can be used to characterize your crystals:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify different polymorphic forms, which will have distinct melting endotherms.[5]

  • X-ray Diffraction (XRD): To determine the crystal structure and definitively identify the polymorphic form.[5]

  • Polarized Light Microscopy (PLM): To visually inspect the crystal morphology (shape and size).[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical identity of the this compound.

  • Chromatography (GC/LC-MS): To assess the chemical purity of the crystallized material.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out (Formation of a liquid phase instead of solid crystals) The solution is too concentrated, or the cooling rate is too fast, causing the solute to come out of solution above its melting point.- Dilute the solution with more solvent and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Ensure the initial dissolution temperature is not excessively high.
No Crystal Formation - Solution is not supersaturated.- Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Induce nucleation by scratching the flask or adding a seed crystal.- Cool the solution to a lower temperature slowly.- Try a different solvent or an anti-solvent system.
Formation of Amorphous Precipitate The solution is highly supersaturated, leading to rapid precipitation rather than ordered crystal growth.- Use a more dilute solution.- Cool the solution much more slowly.- Consider a solvent system where the solubility of this compound is slightly higher.
Low Crystal Yield - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The final cooling temperature is not low enough.- Reduce the amount of solvent used for dissolution.- Cool the solution for a longer period or to a lower temperature.- Concentrate the mother liquor to recover more crystals (second crop), but be aware that this crop may be less pure.
Discolored Crystals Impurities are present in the starting material.- Perform a hot filtration of the dissolved sample to remove insoluble impurities.- Use activated carbon to decolorize the solution before crystallization (use sparingly as it can also adsorb the product).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O₄[2]
Molecular Weight 302.45 g/mol [2]
Melting Point 68-70 °C[8]
53.8–56.7 °C[4]
Solubility Soluble in methanol, ethanol, DMSO.Very faint turbidity in Methanol.[2][3]
Appearance White to almost white powder/crystal.[2]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general guideline for the single-solvent recrystallization of this compound. The optimal solvent and volumes should be determined empirically.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol, ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of the crystals.

Visualizations

Logical Workflow for Troubleshooting Crystallization

G start Start Crystallization Experiment dissolve Dissolve this compound in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool observe Observe Outcome cool->observe crystals Good Crystals Formed observe->crystals Yes no_crystals No Crystals observe->no_crystals No oiling_out Oiling Out observe->oiling_out Oil small_crystals Small/Needle-like Crystals observe->small_crystals Small end End crystals->end troubleshoot_no_crystals Troubleshoot: - Increase Concentration - Induce Nucleation - Lower Temperature no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Dilute Solution - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_small_crystals Troubleshoot: - Slower Cooling - Reduce Supersaturation - Optimize Solvent small_crystals->troubleshoot_small_crystals troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve troubleshoot_small_crystals->dissolve

A troubleshooting workflow for this compound crystallization.

Polymorphic Transitions in Monoacylglycerols

G Melt Melt / Solution Alpha α-Polymorph (Metastable) Melt->Alpha Rapid Cooling SubAlpha Sub-α Polymorph (Metastable) Alpha->SubAlpha Transition Beta β-Polymorph (Stable) Alpha->Beta Direct Transition SubAlpha->Beta Slow Transition

Polymorphic transitions common in monoacylglycerols.

References

How to address batch-to-batch variability in 1-Monomyristin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of 1-Monomyristin.

FAQs: Managing Batch-to-Batch Variability in this compound Synthesis

Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis can arise from several factors throughout the multi-step process. Key sources include:

  • Raw Material Quality: Variations in the purity of glycerol, myristic acid (or its ester), and solvents can significantly impact reaction kinetics and impurity profiles. For instance, moisture in glycerol can interfere with the initial protection step.

  • Catalyst Activity: The efficiency of catalysts like p-toluenesulfonic acid (pTSA) and Amberlyst-15 can degrade over time or vary between batches, affecting reaction rates and yields.

  • Process Parameter Control: Inconsistent control of reaction temperature, time, and stirring speed can lead to incomplete reactions or the formation of side products.

  • Purification Efficacy: Variability in the crystallization and purification process can affect the final purity and yield of this compound.

Q2: What are the common impurities found in this compound synthesis?

A2: Common impurities include unreacted starting materials (glycerol, myristic acid/ethyl myristate), intermediates (1,2-O-isopropylidene glycerol), and side-products such as dimyristin and trimyristin. The formation of these glycerides is often a result of incomplete reactions or non-selective esterification.

Q3: How can I monitor the progress of the reaction to ensure consistency?

A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the disappearance of starting materials and the formation of the product in each step. For more detailed analysis and to ensure batch consistency, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify the components in the reaction mixture at different time points.

Q4: Can the catalyst be reused? If so, how does this affect variability?

A4: Heterogeneous catalysts like Amberlyst-15 can be recovered and reused. However, repeated use can lead to a decrease in activity due to fouling or loss of acidic sites, which can be a significant source of batch-to-batch variability. If reusing the catalyst, it is crucial to establish a regeneration protocol and to monitor its activity to ensure consistent performance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield in Step 1 (Protection of Glycerol) 1. Incomplete reaction: Insufficient reaction time or catalyst amount. 2. Moisture in reactants/glassware: Water can inhibit the reaction. 3. Inefficient water removal: The water byproduct can shift the equilibrium back to the reactants.1. Increase reaction time and/or the amount of pTSA catalyst. Monitor reaction progress by TLC. 2. Use anhydrous glycerol and acetone, and ensure all glassware is thoroughly dried. 3. Ensure the Dean-Stark apparatus is functioning correctly to effectively remove water.
Low Yield in Step 2 (Transesterification) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: The base catalyst (e.g., potassium carbonate) may be of poor quality or has degraded.1. Increase reaction time and/or temperature. Monitor by TLC. 2. Use fresh, high-purity catalyst.
Presence of Di- and Trimyristin in Final Product 1. Incomplete deprotection: Insufficient reaction time or catalyst activity in the final step. 2. Acyl migration: The myristoyl group can migrate, leading to a mixture of isomers. 3. Ineffective purification: The crystallization process may not be adequately separating the mono-, di-, and triglycerides.1. Increase the amount of Amberlyst-15 and/or the reaction time for the deprotection step. 2. Maintain recommended reaction temperatures to minimize acyl migration. 3. Optimize the crystallization solvent and temperature. Multiple recrystallizations may be necessary.[1]
Final Product is an Oil or Waxy Solid instead of a Crystalline Powder 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect crystallization conditions: The solvent system or temperature profile may not be optimal.1. Analyze the product for impurities using GC-MS or LC-MS and perform further purification if necessary. 2. Experiment with different crystallization solvents (e.g., n-alkanes like isooctane) and cooling rates.[1]

Data Presentation: Tracking Batch-to-Batch Variability

To effectively manage variability, it is crucial to meticulously record and compare data from each batch. The following tables provide a template for tracking key parameters and outcomes.

Table 1: Raw Material and Process Parameter Tracking

Batch ID Glycerol Purity (%) Ethyl Myristate Purity (%) Reaction Time Step 1 (h) Reaction Temp Step 2 (°C) Catalyst Loading Step 3 (g)
MM-2025-0199.598.0241400.04
MM-2025-0299.698.2241450.04
MM-2025-0398.997.5261400.05

Table 2: Yield and Purity Analysis of this compound Batches

Batch ID Yield of Isopropylidene Glycerol Myristate (%) Final Yield of this compound (%) Purity of this compound (by LC-MS, %) Key Impurities Detected
MM-2025-0132.195.298.5Dimyristin (1.2%)
MM-2025-0231.594.898.3Dimyristin (1.5%)
MM-2025-0330.892.197.1Dimyristin (2.1%), Unreacted Intermediate (0.5%)

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below, based on established literature.[2][3]

Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol

  • Combine 100 g of glycerol, 300 mL of acetone, and 300 mL of petroleum ether in a 1 L three-necked flask equipped with a mechanical stirrer and a Dean-Stark apparatus.

  • Add 3.0 g of p-toluenesulfonic acid monohydrate as a catalyst.

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing for 24-36 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and neutralize the catalyst by adding 3.0 g of powdered sodium acetate and stirring for 30 minutes.

  • Filter the mixture and remove the petroleum ether and excess acetone by rotary evaporation.

  • Distill the residue under reduced pressure to obtain pure 1,2-O-isopropylidene glycerol.

Step 2: Synthesis of Isopropylidene Glycerol Myristate

  • In a reaction vessel, combine 2.1 g of ethyl myristate, 4.2 g of 1,2-O-isopropylidene glycerol, and 0.31 g of potassium carbonate.

  • Heat the mixture to 140°C and maintain for 30 hours with stirring.

  • After cooling, extract the product with diethyl ether.

  • Wash the organic layer with distilled water to neutralize and remove any remaining catalyst.

  • Evaporate the solvent to obtain isopropylidene glycerol myristate.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve 0.4 g of isopropylidene glycerol myristate in 5 mL of ethanol.

  • Add 0.04 g of Amberlyst-15 resin to the solution.

  • Stir the mixture at room temperature for 30 hours.

  • Filter the mixture to remove the Amberlyst-15 catalyst.

  • Evaporate the ethanol to yield the final product, this compound, as a white solid.

Purification: Crystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isooctane).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Transesterification cluster_step3 Step 3: Deprotection cluster_purification Purification glycerol Glycerol protection Protection Reaction (Reflux with Dean-Stark) glycerol->protection acetone Acetone acetone->protection pTSA p-TSA (catalyst) pTSA->protection intermediate1 1,2-O-Isopropylidene Glycerol protection->intermediate1 transesterification Transesterification (140°C, 30h) intermediate1->transesterification ethyl_myristate Ethyl Myristate ethyl_myristate->transesterification k2co3 K2CO3 (catalyst) k2co3->transesterification intermediate2 Isopropylidene Glycerol Myristate transesterification->intermediate2 deprotection Deprotection (Room Temp, 30h) intermediate2->deprotection ethanol Ethanol ethanol->deprotection amberlyst Amberlyst-15 amberlyst->deprotection crude_product Crude this compound deprotection->crude_product crystallization Crystallization crude_product->crystallization final_product Pure this compound crystallization->final_product troubleshooting_logic start Low Final Yield or Purity check_step1 Analyze Step 1 Intermediate (1,2-O-Isopropylidene Glycerol) start->check_step1 step1_ok Yield & Purity OK? check_step1->step1_ok check_step2 Analyze Step 2 Intermediate (Isopropylidene Glycerol Myristate) step1_ok->check_step2 Yes troubleshoot_step1 Troubleshoot Step 1: - Check reactant purity - Verify catalyst amount/activity - Ensure efficient water removal step1_ok->troubleshoot_step1 No step2_ok Yield & Purity OK? check_step2->step2_ok check_step3 Analyze Final Crude Product step2_ok->check_step3 Yes troubleshoot_step2 Troubleshoot Step 2: - Check reaction time/temp - Verify catalyst quality step2_ok->troubleshoot_step2 No step3_ok Impurities Present? check_step3->step3_ok troubleshoot_step3 Troubleshoot Step 3: - Check deprotection time - Verify catalyst activity step3_ok->troubleshoot_step3 No troubleshoot_purification Optimize Purification: - Adjust crystallization solvent - Modify cooling rate - Consider re-crystallization step3_ok->troubleshoot_purification Yes

References

Technical Support Center: Ensuring Long-Term Stability of 1-Monomyristin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and long-term stability testing of 1-Monomyristin.

Troubleshooting Guide

This guide provides solutions to common problems observed during the development and storage of this compound formulations.

Problem Potential Cause Recommended Solution
Phase Separation (Creaming or Sedimentation) Polymorphic Transformation: this compound can transition from a metastable α-form to a more stable but less functional β-form, leading to emulsion destabilization and water separation (syneresis).Inadequate Emulsification: Insufficient homogenization or inappropriate emulsifier concentration can lead to a broad droplet size distribution and instability.Inappropriate Storage Temperature: Elevated temperatures can accelerate polymorphic transformation and decrease the viscosity of the continuous phase, promoting droplet coalescence.Optimize Formulation: Incorporate co-emulsifiers (e.g., sodium stearoyl lactylate) or stabilizers like xanthan gum to enhance the stability of the α-gel phase.[1][2]Refine Processing Parameters: Employ rapid cooling to favor the formation of the desired α-polymorph. Optimize homogenization speed and duration to achieve a uniform, small droplet size.[2]Control Storage Conditions: Store formulations at controlled, lower temperatures to slow down polymorphic transitions.
Increase in Particle Size Over Time Ostwald Ripening: Diffusion of the dispersed phase from smaller to larger droplets, driven by differences in Laplace pressure.Flocculation and Coalescence: Attractive forces between droplets lead to aggregation (flocculation), which can be followed by the merging of droplets (coalescence).Optimize Oil Phase Composition: If applicable, include a small amount of a highly water-insoluble component in the oil phase to minimize Ostwald ripening.Enhance Interfacial Stability: Ensure adequate emulsifier concentration to fully cover the droplet surface. The inclusion of charged co-emulsifiers can increase electrostatic repulsion between droplets.[2]Increase Continuous Phase Viscosity: The addition of thickening agents like xanthan gum can retard droplet movement and reduce the frequency of collisions.[1]
Changes in Viscosity (Thinning or Thickening) Hydrolysis of this compound: Cleavage of the ester bond, catalyzed by acidic or basic conditions, can alter the formulation's composition and rheology.Polymorphic Transformation: The transition to the β-form can lead to a denser crystal network, increasing viscosity.Microbial Contamination: Growth of microorganisms can lead to changes in the formulation's physical properties.Control pH: Maintain the formulation pH within a neutral to slightly acidic range to minimize hydrolysis. The rate of hydrolysis for esters is generally lowest in the pH range of 3-5.Optimize Crystal Structure: Utilize processing conditions that favor the stable α-form and consider the use of crystal habit modifiers.Incorporate Preservatives: Add a suitable antimicrobial preservative to prevent microbial growth, especially in aqueous formulations.
Chemical Degradation (Off-odors, Discoloration) Hydrolysis: Leads to the formation of myristic acid and glycerol, which can alter the odor and appearance.Oxidation: Unsaturated impurities in the raw materials or excipients can undergo oxidation, leading to rancidity and discoloration.pH Control and Buffering: Use a suitable buffer system to maintain the optimal pH for stability.Use of Antioxidants: Incorporate antioxidants (e.g., tocopherols, BHT) to prevent oxidative degradation.High-Purity Ingredients: Utilize high-purity this compound and excipients with low levels of reactive impurities.Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key factors to consider when selecting excipients for a this compound formulation? A1: Key factors include the desired dosage form (e.g., cream, lotion, oral solution), the required hydrophilic-lipophilic balance (HLB) for stable emulsification, and the potential for chemical interactions with this compound. For emulsions, co-emulsifiers and viscosity modifiers are often necessary.[2] It's also crucial to consider the impact of excipients on the polymorphic stability of this compound.

  • Q2: How does the cooling rate during production affect the stability of my this compound emulsion? A2: The cooling rate significantly influences the crystalline form of this compound. Rapid cooling generally promotes the formation of the desired metastable α-polymorph, which is crucial for the initial stability of the emulsion. Slow cooling can lead to the formation of the more stable but less functional β-polymorph, which can cause emulsion breakdown over time.

  • Q3: Can I use this compound in a self-emulsifying drug delivery system (SEDDS)? A3: Yes, monoglycerides like this compound are commonly used as the lipid component in SEDDS. These formulations are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. The selection of surfactants and cosurfactants is critical for the performance of the SEDDS.

Stability and Degradation

  • Q4: What is the primary degradation pathway for this compound in aqueous formulations? A4: The primary degradation pathway for this compound is the hydrolysis of its ester bond, which results in the formation of myristic acid and glycerol. This reaction is catalyzed by both acids and bases, with the rate of hydrolysis being significantly influenced by the pH of the formulation.

  • Q5: How can I monitor the chemical stability of this compound in my formulation? A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound and its primary degradant, myristic acid. A stability-indicating HPLC method should be developed and validated to ensure that the peaks for this compound and its degradation products are well-separated from each other and from any excipient peaks. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to monitor changes in the ester functional group.

  • Q6: What are the recommended storage conditions for long-term stability studies of this compound formulations? A6: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. The specific conditions should be chosen based on the intended market's climatic zone.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion containing this compound for topical or oral applications.

Materials:

  • This compound

  • Co-emulsifier (e.g., Polysorbate 80)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (purified water)

  • Viscosity modifier (e.g., xanthan gum)

  • Preservative (e.g., phenoxyethanol)

  • Antioxidant (e.g., tocopherol)

  • Buffer salts (for pH adjustment)

Methodology:

  • Preparation of the Aqueous Phase:

    • Disperse the xanthan gum in a portion of the purified water with vigorous stirring until fully hydrated.

    • In the remaining water, dissolve the buffer salts and the preservative.

    • Heat the aqueous phase to 70-75°C.

  • Preparation of the Oil Phase:

    • Melt the this compound and mix it with the oil phase, co-emulsifier (Polysorbate 80), and antioxidant (tocopherol).

    • Heat the oil phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to a vessel with gentle agitation and allow it to cool to room temperature. Rapid cooling is generally preferred to promote the formation of the stable α-polymorph of this compound.

  • Final Adjustments:

    • Once the emulsion has cooled to below 40°C, adjust the pH to the target range (e.g., 5.5-6.5) using an appropriate acid or base.

    • Perform quality control tests, including visual appearance, pH, viscosity, and particle size analysis.

Protocol 2: Long-Term Stability Testing of a this compound Formulation

Objective: To assess the long-term physical and chemical stability of a this compound formulation.

Methodology:

  • Sample Preparation:

    • Package the this compound formulation in the final intended container-closure system.

  • Storage Conditions:

    • Place the samples in stability chambers maintained at the selected long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Schedule:

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Pull samples at 0, 3, and 6 months.

  • Analytical Tests:

    • Physical Stability:

      • Visual Appearance: Observe for any changes in color, odor, or phase separation.

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity using a calibrated viscometer.

      • Particle Size Analysis: Determine the mean droplet size and size distribution using laser diffraction or dynamic light scattering.

      • Microscopic Examination: Visually inspect the emulsion for any signs of droplet aggregation or crystal growth.

    • Chemical Stability:

      • Assay of this compound: Quantify the concentration of this compound using a validated, stability-indicating HPLC method.

      • Degradation Products: Quantify the concentration of known degradation products (e.g., myristic acid) using the same HPLC method.

    • Microbiological Stability (if applicable):

      • Perform microbial limit tests at selected time points to ensure the formulation remains free from contamination.

  • Data Evaluation:

    • Analyze the data for trends over time. Any significant change in the physical or chemical properties should be investigated. The shelf life of the product is determined based on the time it takes for a parameter to fall outside of the established specifications.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Testing prep_aq Prepare Aqueous Phase (70-75°C) emulsify Homogenize prep_aq->emulsify prep_oil Prepare Oil Phase (this compound, 70-75°C) prep_oil->emulsify cool Cool with Gentle Agitation emulsify->cool adjust Final pH Adjustment cool->adjust storage Store at Long-Term & Accelerated Conditions adjust->storage testing Periodic Testing: - Physical - Chemical - Microbiological storage->testing evaluation Data Evaluation & Shelf-Life Determination testing->evaluation

Caption: Experimental workflow for the preparation and stability testing of a this compound emulsion.

degradation_pathway cluster_main Primary Degradation Pathway of this compound cluster_products monomyristin This compound (Ester) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) monomyristin->hydrolysis monomyristin->hydrolysis products Degradation Products myristic_acid Myristic Acid hydrolysis->myristic_acid glycerol Glycerol hydrolysis->glycerol

References

Troubleshooting interference in analytical assays for 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Monomyristin Assays

Welcome to the technical support center for analytical assays involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. Due to the limited availability of standardized commercial assays for this compound, this guide focuses on general principles and troubleshooting for lipid analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a common platform for such molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low recovery of this compound during sample extraction. What are the potential causes and how can I improve it?

A1: Low recovery is a frequent issue in lipid analysis, often stemming from the extraction process. Here are several factors to consider:

  • Inadequate Solvent Polarity: this compound is a moderately nonpolar lipid. The polarity of your extraction solvent must be optimized to efficiently partition the analyte from the sample matrix into the solvent. For complex biological matrices, a single solvent may be insufficient.[1][2]

    • Solution: Employ a biphasic solvent system like the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture.[1] An alternative is a system using methyl-tert-butyl ether (MTBE), which has also shown high efficiency for major lipid classes.[1] Experiment with different solvent ratios to find the optimal conditions for your specific sample type.

  • Incomplete Extraction: A single extraction step may not be sufficient to recover all of the analyte.[1]

    • Solution: Perform a second or even third extraction of the sample pellet/aqueous phase and analyze these subsequent extracts. A significant amount of analyte in the second extract indicates that multiple extractions are necessary for quantitative recovery.[1]

  • Analyte Degradation: this compound, like other lipids, can be susceptible to degradation from heat or extreme pH during sample processing.

    • Solution: Keep samples on ice during processing and avoid unnecessarily high temperatures during solvent evaporation. Ensure the pH of the sample and extraction solvents is controlled and appropriate.

  • Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic and aqueous layers can lead to loss of the analyte.

    • Solution: Centrifuge samples at a sufficient speed and for an adequate duration to achieve a clean separation between the layers. Carefully collect the organic layer without disturbing the interface.

Q2: My this compound signal is showing significant suppression or enhancement in my LC-MS analysis. How can I identify and mitigate these matrix effects?

A2: Matrix effects are a primary source of interference in LC-MS-based bioanalysis, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte.[3][4]

  • Identifying Matrix Effects: The most common method is a post-extraction spike comparison.

    • Protocol: Analyze three sets of samples: (A) this compound standard in a neat solvent, (B) a blank matrix extract spiked with the standard post-extraction, and (C) the neat standard in the mobile phase. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100. A value <100% indicates ion suppression, while >100% indicates ion enhancement.

  • Mitigating Matrix Effects:

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like phospholipids, which are major contributors to matrix effects.[3][5]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. Using a column with a different stationary phase (e.g., C8 instead of C18) can also alter elution patterns.[6]

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL standard is unavailable, a structurally similar monoacylglycerol can be used.

Q3: I'm seeing interfering peaks in my chromatogram that are close to my this compound peak. How can I resolve this?

A3: Isobaric interference, from compounds with the same nominal mass, can be a challenge.[7]

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound and interfering compounds that have a slightly different exact mass.

  • Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By selecting a specific precursor ion (the molecular ion of this compound) and monitoring a unique fragment ion, you can significantly increase selectivity and reduce interference from other compounds.

  • Chromatographic Resolution: As mentioned above, optimizing your LC method by adjusting the gradient, flow rate, or column chemistry can help separate the interfering peak from your analyte of interest.

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to assess and troubleshoot a this compound assay. These illustrate how to structure your own experimental results.

Table 1: Evaluation of Extraction Recovery

Extraction MethodSample MatrixSpike Level (ng/mL)Replicate 1 Recovery (%)Replicate 2 Recovery (%)Replicate 3 Recovery (%)Average Recovery (%)
Single Hexane ExtractionPlasma5065.268.164.565.9
Folch Method (2 Extractions)Plasma5092.895.394.194.1
MTBE Method (2 Extractions)Plasma5094.593.796.094.7

Table 2: Assessment of Matrix Effects in Different Tissues

Sample MatrixSpike Level (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)
Plasma201.5 x 10^60.9 x 10^660.0 (Suppression)
Liver Homogenate201.5 x 10^60.5 x 10^633.3 (Suppression)
Brain Homogenate201.5 x 10^61.3 x 10^686.7 (Suppression)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma using MTBE

  • Preparation: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube. If using an internal standard, add it at this step.

  • Protein Precipitation & Lysis: Add 300 µL of methanol to the plasma, vortex for 30 seconds, and let stand for 15 minutes to allow for protein precipitation.

  • Phase Separation: Add 1 mL of MTBE to the tube. Vortex vigorously for 1 minute.

  • Aqueous Wash: Add 250 µL of LC-MS grade water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will result in two distinct layers.

  • Collection: Carefully collect the upper organic layer (~1 mL) and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water). Vortex, centrifuge briefly, and transfer the supernatant to an LC vial for analysis.

Visualizations

G Troubleshooting Workflow for Low Analyte Recovery start Low Recovery Observed check_extraction Evaluate Extraction Protocol start->check_extraction check_degradation Assess Analyte Stability start->check_degradation check_instrument Verify Instrument Performance start->check_instrument solvent_polarity Is solvent polarity optimal? check_extraction->solvent_polarity temp_ph Are Temp/pH controlled? check_degradation->temp_ph lc_ms_check Is LC-MS system calibrated? check_instrument->lc_ms_check num_extractions Is one extraction sufficient? solvent_polarity->num_extractions Yes optimize_solvent Test different solvent systems (e.g., Folch, MTBE) solvent_polarity->optimize_solvent No add_extraction Perform a second extraction and analyze num_extractions->add_extraction No end_node Recovery Improved num_extractions->end_node Yes control_conditions Use cooling and buffered solutions temp_ph->control_conditions No temp_ph->end_node Yes run_qc Run system suitability tests and calibration curve lc_ms_check->run_qc No lc_ms_check->end_node Yes optimize_solvent->end_node add_extraction->end_node control_conditions->end_node run_qc->end_node

Caption: Troubleshooting workflow for low analyte recovery in this compound analysis.

G Hypothetical Signaling Pathway Involving a Monoacylglycerol (MG) receptor GPCR Receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 dagl DAG Lipase dag->dagl Substrate for pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to mg 2-AG / 1-MG (e.g., this compound) dagl->mg downstream Downstream Cellular Responses mg->downstream Modulates pkc->downstream ca_release Ca2+ Release er->ca_release ca_release->downstream

Caption: Hypothetical signaling cascade where a monoacylglycerol may play a role.

References

Methods for enhancing the antimicrobial efficacy of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the antimicrobial efficacy of 1-Monomyristin.

Section 1: General Information and Baseline Activity of this compound

Frequently Asked Questions (FAQs)

Q1: What is the known antimicrobial spectrum of this compound?

A1: this compound, a monoglyceride of myristic acid, has demonstrated antibacterial activity, particularly against several Gram-positive bacteria.[1] Studies have shown its efficacy against Staphylococcus aureus, Bacillus subtilis, and Aggregatibacter actinomycetemcomitans.[2][3][4] It has also exhibited antifungal activity against Candida albicans.[2][3] Its mechanism is believed to involve the disruption of the integrity of the bacterial cell membrane.[5]

Q2: How does the activity of this compound compare to its 2-isomer?

A2: The position of the acyl chain influences the antimicrobial activity. Research indicates that this compound shows higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as greater antifungal activity against Candida albicans, compared to 2-Monomyristin.[2][3] Conversely, 2-Monomyristin has shown high activity against Escherichia coli.[2][4]

Q3: What solvents are recommended for dissolving this compound in experiments?

A3: Due to its hydrophobic fatty acid chain, this compound has limited solubility in water.[5] For experimental purposes, it is soluble in organic solvents like ethanol and chloroform.[5] For cell-based assays, Dimethyl Sulfoxide (DMSO) can be used, with a reported solubility of 50 mg/mL, though sonication may be required.[1] It is crucial to include a solvent-only control in your experiments to account for any potential effects of the solvent on the microorganisms.

Section 2: Quantitative Data on this compound Activity

The following table summarizes the reported antimicrobial activity of this compound from literature. This data can serve as a baseline for experiments aimed at enhancing its efficacy.

MicroorganismConcentration of this compoundAverage Inhibition Zone (mm)Reference
Bacillus subtilis0.50%2.4[3][6]
1.00%3.6[3][6]
5.00%5.7[3][6]
10.00%9.2[3][6]
15.00%12.7[3][6]
Aggregatibacter actinomycetemcomitans0.50%1.2[3][6]
1.00%1.9[3][6]
5.00%3.6[3][6]
10.00%7.9[3][6]
15.00%10.4[3][6]

Positive control using 1.00% 4-isopropyl-3-methylphenol showed inhibition zones of 16.3 mm and 5.5 mm for B. subtilis and A. actinomycetemcomitans, respectively.[3]

Section 3: Troubleshooting Guide for Antimicrobial Susceptibility Testing

This section addresses common issues encountered during the antimicrobial testing of this compound.

Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What could be the cause?

A4: Inconsistent MIC values can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (commonly a 0.5 McFarland standard) and is in the mid-logarithmic growth phase.[7][8]

  • Solubility Issues: Poor solubility of this compound can lead to inaccurate concentrations in the wells. Ensure it is fully dissolved in the initial stock solution and consider the potential for precipitation when diluted in aqueous media.

  • Incubation Conditions: Maintain consistent incubation times (e.g., 16-24 hours) and temperatures (e.g., 35 ± 1 °C).[9][10]

  • Pipetting Errors: Use calibrated pipettes and proper techniques, especially during serial dilutions, to ensure accurate concentrations across the plate.[11]

Q5: I am observing no antimicrobial activity, even at high concentrations of this compound. What should I check?

A5:

  • Compound Integrity: Verify the purity and stability of your this compound sample.

  • Microorganism Susceptibility: Confirm that the strain you are testing is known to be susceptible to this compound. The compound has shown higher activity against Gram-positive bacteria.[1]

  • Media Interaction: Components of your culture medium could potentially inhibit the activity of this compound. Consider using a standard medium like Mueller-Hinton Broth (MHB), which is recommended for susceptibility testing.[12]

  • Control Failures: Check your positive and negative controls. The positive control (a known antibiotic) should show inhibition, and the negative/growth control (no antimicrobial) should show robust growth.[13]

Section 4: Methods for Enhancing Antimicrobial Efficacy

While this compound has inherent antimicrobial properties, its efficacy can potentially be enhanced through several approaches.

Synergistic Combinations

Combining this compound with other antimicrobial agents may lead to a synergistic effect, where the combined activity is greater than the sum of their individual activities. The checkerboard assay is the standard method to evaluate these interactions.[7][14]

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol is designed to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound (Drug A) and the second antimicrobial (Drug B) at a concentration at least double the highest concentration to be tested (e.g., 4-8 times the MIC if known).[11]

  • Plate Setup:

    • Use a 96-well microtiter plate. Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well.[7]

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Drug A.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Drug B.

    • The result is a matrix where each well contains a unique combination of concentrations of Drug A and Drug B.[15]

    • Include control wells: Drug A alone (row H), Drug B alone (column 11), and a growth control with no drugs (e.g., well H12).[16]

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

    • Add the standardized inoculum to each well.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[7][9]

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.[9]

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[7][15]

    • Interpret the FICI value:[16]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Troubleshooting & FAQs for Checkerboard Assays

Q6: How do I choose a second antimicrobial to test with this compound?

A6: A rational approach is to choose an agent with a different mechanism of action. Since this compound disrupts the cell membrane, combining it with an antibiotic that inhibits protein synthesis (e.g., an aminoglycoside) or cell wall synthesis could be a promising strategy.[5][17]

Q7: My FIC index is difficult to interpret, with multiple wells showing synergy. Which value should I report?

A7: The FIC index should be calculated for the combination that produces the greatest change from the individual MICs.[15] It is common to report the lowest FICI value observed across all combinations that show growth inhibition.

Checkerboard_Workflow Workflow for a Checkerboard Synergy Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_A Prepare Stock of This compound (Drug A) dilute_A Create Serial Dilutions of Drug A (Columns) prep_A->dilute_A prep_B Prepare Stock of Second Antimicrobial (Drug B) dilute_B Create Serial Dilutions of Drug B (Rows) prep_B->dilute_B prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate setup_plate Set up 96-Well Plate with Broth setup_plate->dilute_A setup_plate->dilute_B add_controls Add Controls (Drugs Alone, Growth) dilute_A->add_controls dilute_B->add_controls add_controls->inoculate incubate Incubate Plate (16-24h at 37°C) inoculate->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for a Checkerboard Synergy Assay.

Advanced Formulation Strategies

Encapsulating this compound in delivery systems like nanoemulsions or liposomes can improve its solubility, stability, and bioavailability, potentially leading to enhanced antimicrobial efficacy.[18][19]

A) Nanoemulsion Formulations

Nanoemulsions are nanometer-sized droplets of one liquid dispersed in another, stabilized by surfactants. They can increase the solubility of hydrophobic compounds like this compound and improve their interaction with microbial membranes.[18][20]

Experimental Protocol: Preparing a this compound Nanoemulsion

  • Component Selection:

    • Oil Phase: this compound can be part of or dissolved in a carrier oil (e.g., palm oil, medium-chain triglycerides).[21]

    • Aqueous Phase: Typically purified water or a buffer.

    • Surfactant/Co-surfactant: Non-ionic surfactants like Tween 80 and a co-surfactant like lecithin or Transcutol are commonly used.[12][20]

  • Formulation:

    • Dissolve this compound in the oil phase. If using a co-surfactant, it can be mixed with the oil phase.[12]

    • Dissolve the surfactant in the aqueous phase.

    • Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 700 rpm) to form a coarse emulsion.[12]

  • Homogenization:

    • Subject the coarse emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size to the nano-range (typically < 200 nm).

  • Characterization:

    • Measure the mean droplet diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[21]

    • Assess the stability of the nanoemulsion through centrifugation tests and by monitoring droplet size over time at different storage temperatures.[21]

B) Liposomal Formulations

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would intercalate into the lipid bilayer. This can enhance drug delivery and reduce potential toxicity.[19][22]

Experimental Protocol: Preparing this compound Liposomes

  • Component Selection:

    • Lipids: Common choices include sphingomyelin or phospholipids (e.g., DOPC), cholesterol to stabilize the membrane, and a PEGylated lipid (e.g., DSPE-PEG) to increase circulation time.[22][23]

  • Formulation (Thin-Film Hydration Method):

    • Dissolve this compound and the selected lipids in an organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[23]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Measure the encapsulation efficiency (EE%) to determine the amount of this compound successfully incorporated into the liposomes.

    • Evaluate the in vitro release profile of this compound from the liposomes over time.[22]

Formulation_Enhancement Enhancing this compound Efficacy via Formulation cluster_challenges Initial Challenges cluster_strategies Formulation Strategies cluster_outcomes Improved Properties Monomyr This compound Solubility Poor Aqueous Solubility Monomyr->Solubility Stability Potential Instability Monomyr->Stability Nanoemulsion Nanoemulsion Formulation Solubility->Nanoemulsion Liposome Liposomal Formulation Solubility->Liposome Stability->Nanoemulsion Stability->Liposome IncSol Increased Solubility & Stability Nanoemulsion->IncSol Bioavail Enhanced Bioavailability Nanoemulsion->Bioavail Targeting Improved Interaction with Microbes Nanoemulsion->Targeting Liposome->IncSol Liposome->Bioavail Liposome->Targeting EnhancedEfficacy Enhanced Antimicrobial Efficacy IncSol->EnhancedEfficacy Bioavail->EnhancedEfficacy Targeting->EnhancedEfficacy

Caption: Enhancing this compound Efficacy via Formulation.

Troubleshooting & FAQs for Formulations

Q8: My nanoemulsion is unstable and shows phase separation. How can I fix this?

A8: Instability often relates to the surfactant-to-oil ratio or the homogenization process. Try adjusting the concentration of your surfactant and co-surfactant (the Smix ratio).[21] Also, ensure the energy input during homogenization is sufficient to achieve a small, uniform droplet size.

Q9: The encapsulation efficiency of this compound in my liposomes is low. What can I do?

A9: Low encapsulation of a hydrophobic compound like this compound can be improved by adjusting the drug-to-lipid ratio; a lower ratio sometimes improves stability and encapsulation.[22] Also, ensure the lipid composition is optimal for accommodating the fatty acid chain of this compound.

Chemical Modification

Altering the chemical structure of this compound is a more advanced strategy to potentially broaden its antimicrobial spectrum or increase its potency. This could involve modifying the fatty acid chain or the glycerol backbone.

Hypothetical Signaling Pathway of this compound

The primary mechanism of action for monoglycerides like this compound is the disruption of the microbial cell membrane.

Mechanism_Action Hypothesized Mechanism of this compound Monomyr This compound CellMembrane Bacterial Cell Membrane Monomyr->CellMembrane targets Interaction Hydrophobic tail inserts into lipid bilayer CellMembrane->Interaction Disruption Membrane Disruption Interaction->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Hypothesized Mechanism of this compound.

Potential Modification Strategies (for investigation)

  • Altering Chain Length: Research on other antimicrobial lipids has shown that the length of the fatty acid chain can significantly impact activity.[24] Synthesizing analogs of this compound with different chain lengths (e.g., C12, C16) could reveal an optimal length for targeting specific pathogens.

  • Adding Functional Groups: Conjugating amino acids or other charged moieties to the glycerol backbone could alter the compound's amphiphilicity, potentially improving its interaction with microbial membranes or overcoming efflux pump resistance.[25]

  • Esterification of Sugars: Creating myristic acid esters of monosaccharides has been shown to yield compounds with antibacterial and antifungal activity, suggesting that conjugating a sugar moiety to this compound could be a viable strategy.[26][27]

FAQs for Chemical Modification

Q10: What are the main challenges in synthesizing derivatives of this compound?

A10: The synthesis of specific monoacylglycerol isomers like this compound requires protecting groups for the glycerol backbone to ensure the fatty acid is attached at the correct position.[28] Deprotection steps must be carefully controlled to avoid acyl migration. Purification of the final product to separate it from unreacted starting materials and other isomers is also critical.[3]

References

Validation & Comparative

1-Monomyristin vs. 2-Monomyristin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the exploration of novel antibacterial agents is a critical endeavor. Among the promising candidates are monoglycerides, which have demonstrated significant antimicrobial properties. This guide provides a detailed comparison of the antibacterial activity of two isomers of monomyristin: 1-monomyristin and 2-monomyristin. The data presented is based on scientific studies to facilitate an objective evaluation of their potential applications.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and 2-monomyristin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The key findings indicate that the position of the myristoyl group on the glycerol backbone significantly influences the spectrum and potency of their antibacterial action.

A study directly comparing the two isomers revealed that this compound exhibits potent activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Aggregatibacter actinomycetemcomitans. In contrast, 2-monomyristin demonstrated strong antibacterial effects against the Gram-negative bacterium Escherichia coli.[1][2][3][4][5]

The quantitative assessment of their activity, measured by the diameter of the inhibition zone in an agar well diffusion assay, is summarized in the table below.

Concentration (% w/v)Test OrganismThis compound Inhibition Zone (mm)2-Monomyristin Inhibition Zone (mm)
0.50Escherichia coli-29.5
1.00Escherichia coli-22.0
5.00Escherichia coli-21.0
10.0Escherichia coli-11.0
0.50Staphylococcus aureus10.320.0
1.00Staphylococcus aureus5.713.0
5.00Staphylococcus aureus5.913.0
10.0Staphylococcus aureus9.15.0
1.00Bacillus subtilis3.6-
5.00Bacillus subtilis4.3-
15.0Bacillus subtilis6.0-
1.00Aggregatibacter actinomycetemcomitans1.9-
5.00Aggregatibacter actinomycetemcomitans3.5-
15.0Aggregatibacter actinomycetemcomitans10.4-

Data sourced from a 2018 study by Jumina et al. The negative control (20.0% PEG 400) showed no activity. The positive control (1.00% 4-isopropyl-3-methylphenol) had inhibition zones of 12.5 mm for E. coli and 6.6 mm for S. aureus.

Experimental Protocols

The data presented above was obtained using the agar well diffusion method. This standard technique for evaluating antimicrobial activity is detailed below.

Agar Well Diffusion Assay Protocol
  • Preparation of Media and Inoculum: A suitable bacterial growth medium, such as Brain Heart Infusion (BHI) broth, is prepared and sterilized. The test bacteria are inoculated into the broth and incubated to achieve a standardized turbidity, often corresponding to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of sterile agar plates is uniformly inoculated with the prepared bacterial suspension using a sterile swab.

  • Well Creation: Wells of a fixed diameter (e.g., 6.0 mm) are aseptically created in the inoculated agar using a sterile cork borer.

  • Sample Application: A defined volume (e.g., 50 µL) of the test compounds (this compound and 2-monomyristin at various concentrations) and controls (positive and negative) are added to the respective wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-30 hours).

  • Measurement and Analysis: Following incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity of the substance.

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for monoglycerides like this compound and 2-monomyristin involves the disruption of the bacterial cell membrane. Due to their amphipathic nature, these molecules can insert themselves into the lipid bilayer of the cell membrane. This integration disrupts the membrane's integrity, leading to increased fluidity and the formation of pores or channels. The resulting loss of the membrane's barrier function causes leakage of essential intracellular components and ultimately leads to cell death. While this direct membrane-damaging effect is the principal mechanism, the differential activity of the two isomers suggests that the specific orientation of the fatty acid chain in relation to the glycerol headgroup influences their interaction with the distinct membrane compositions of different bacterial species.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process used to assess the antibacterial activity of this compound and 2-monomyristin, the following workflow diagram is provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and Sterilize Bacterial Growth Media prep_inoculum Prepare Standardized Bacterial Inoculum prep_media->prep_inoculum inoculate_plates Inoculate Agar Plates with Bacteria prep_inoculum->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_samples Add Test Compounds and Controls to Wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Compare Antibacterial Activity measure_zones->analyze_data

Caption: Experimental workflow for the agar well diffusion assay.

References

Comparative Analysis of the Antifungal Effects of 1-Monomyristin and Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal properties of 1-Monomyristin and monopalmitin, supported by experimental data. The following sections detail their relative efficacy, mechanisms of action, and the experimental protocols used to evaluate their antifungal effects.

Comparative Antifungal Efficacy

Experimental studies have demonstrated that this compound possesses superior antifungal activity compared to monopalmitin. Notably, in assays conducted against Candida albicans, a common fungal pathogen, this compound exhibited significant inhibitory effects, while 2-monopalmitin showed no antifungal activity.[1][2] The antifungal efficacy is influenced by the acyl chain length and the position of the acyl group on the glycerol backbone.[3]

Quantitative Data Summary

The antifungal activities of this compound, 2-Monomyristin, and 2-monopalmitin against Candida albicans were evaluated using the disc diffusion method, with the diameter of the inhibition zone indicating the extent of antifungal effect. The data clearly illustrates the superior performance of this compound.

CompoundConcentration (%)Inhibition Zone (mm) against C. albicans
This compound 1.003.5
10.02.4
15.04.1
2-Monomyristin 0.50 - 10.0-
2-Monopalmitin 0.25 - 5.00-
Positive Control 1.00% 4-isopropyl-3-methylphenol6.8
Negative Control 20.0% PEG 400-

Data sourced from "Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents"[3]. The symbol "-" indicates no activity observed.

Mechanism of Action

The primary proposed antifungal mechanism of this compound involves the disruption of the fungal cell membrane. It is suggested that the hydroxyl group of this compound interacts with ergosterol, a vital component of the fungal cell membrane.[1][4] This interaction compromises the membrane's integrity, leading to the leakage of cellular contents and ultimately cell lysis.[1][4] This mode of action is comparable to that of the well-established antifungal agent, Amphotericin B.[1][4]

Monoglycerides, in general, are known for their ability to insert into the lipid bilayers of cell membranes, causing increased permeability and disruption.[5][6] The length of the fatty acid chain is a critical determinant of this activity.

Experimental Protocols

The following section details the methodology for the antifungal susceptibility testing used to generate the data presented above.

Antifungal Susceptibility Testing (Disc Diffusion Method)

This method is a standard procedure for evaluating the antifungal activity of compounds.

  • Microorganism Preparation: Candida albicans is cultured in a suitable broth medium, such as Brain Heart Infusion broth, to achieve a specific turbidity, typically corresponding to a concentration of 10^8 CFU/mL.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application:

    • Sterile paper discs (6 mm in diameter) are impregnated with known concentrations of the test compounds (this compound, 2-Monomyristin, and 2-monopalmitin) dissolved in a suitable solvent (e.g., 20% PEG 400).

    • Positive control discs (e.g., 1.00% 4-isopropyl-3-methylphenol) and negative control discs (solvent only) are also prepared.

  • Incubation: The prepared discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 18-24 hours.

  • Data Collection: Following incubation, the diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of this zone is proportional to the antifungal activity of the compound.

Visualizing Experimental Workflow and Mechanism

To further clarify the processes described, the following diagrams have been generated.

Antifungal_Disc_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture C. albicans Culture Inoculum Standardized Inoculum (10^8 CFU/mL) Culture->Inoculum Inoculate Inoculate Agar Surface Inoculum->Inoculate Agar Mueller-Hinton Agar Plate Agar->Inoculate PlaceDiscs Place Discs on Agar Inoculate->PlaceDiscs PrepareDiscs Prepare Test & Control Discs PrepareDiscs->PlaceDiscs Incubate Incubate at 37°C (18-24h) PlaceDiscs->Incubate Measure Measure Inhibition Zone (mm) Incubate->Measure

Caption: Workflow for the antifungal disc diffusion assay.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Disruption Membrane Disruption Phospholipid Phospholipid Monomyristin This compound Monomyristin->Ergosterol Interacts with Lysis Cell Lysis Disruption->Lysis

References

Unveiling the Action of 1-Monomyristin: An In Vitro Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Monomyristin's performance against other antimicrobial agents, supported by experimental data. We delve into the validation of its mechanism of action through key in vitro assays, offering detailed methodologies for reproducible research.

This compound, a monoglyceride ester of myristic acid, has demonstrated significant promise as an antimicrobial agent. Its primary mechanism of action, particularly against fungi, involves the disruption of the cell membrane. The hydroxyl group of this compound is believed to interact with ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and eventual cell lysis.[1] This guide will explore the in vitro evidence supporting this mechanism and compare its efficacy to other compounds.

Comparative Antimicrobial Activity

To contextualize the antimicrobial potential of this compound, its activity has been compared with its structural analogs, 2-Monomyristin and 2-Monopalmitin, as well as a positive control, 4-isopropyl-3-methylphenol. The data, summarized in the tables below, is derived from agar diffusion assays where the diameter of the inhibition zone indicates the extent of antimicrobial activity.

Antifungal Activity against Candida albicans
CompoundConcentration (%)Inhibition Zone (mm)
This compound 1.003.5
5.00-
10.02.4
15.04.1
2-Monomyristin0.25 - 15.0-
2-Monopalmitin0.25 - 15.0-
Positive Control (4-isopropyl-3-methylphenol)1.006.8

Data sourced from Kurniawan et al., 2018.[1][2][3]

Antibacterial Activity against Gram-Positive Bacteria (Staphylococcus aureus)
CompoundConcentration (%)Inhibition Zone (mm)
This compound 0.5010.3
1.005.7
5.00-
10.09.1
15.018.9
2-Monomyristin0.5020.0
1.0013.0
5.00-
10.05.0
2-Monopalmitin0.25 - 15.0-
Positive Control (4-isopropyl-3-methylphenol)1.006.6

Data sourced from Kurniawan et al., 2018.[1][2][3]

Antibacterial Activity against Gram-Negative Bacteria (Escherichia coli)
CompoundConcentration (%)Inhibition Zone (mm)
This compound 0.501.5
1.001.1
5.00-
10.0-
15.06.0
2-Monomyristin0.2529.5
0.5029.5
1.0022.0
5.00-
10.011.0
2-Monopalmitin0.25 - 15.0-
Positive Control (4-isopropyl-3-methylphenol)1.0012.5

Data sourced from Kurniawan et al., 2018.[1][2][3]

Experimental Protocols for Mechanism of Action Validation

To further investigate and validate the membrane-disrupting mechanism of this compound, the following in vitro assays are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Microorganism (e.g., Candida albicans, Staphylococcus aureus)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria. Further dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeast or 5 x 10^5 CFU/mL for bacteria in the wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35°C for C. albicans, 37°C for S. aureus) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Ergosterol Binding and Extraction Assay

This assay provides evidence for the direct interaction of this compound with ergosterol in the fungal cell membrane, leading to its disruption.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound

  • Potassium hydroxide (KOH) in methanol

  • n-Hexane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Treatment: Grow the fungal culture to the mid-logarithmic phase. Treat the cells with varying concentrations of this compound for a specified duration.

  • Saponification: Harvest the fungal cells by centrifugation. Resuspend the pellet in methanolic KOH and heat at 80°C for 30 minutes to saponify the cellular lipids and release ergosterol.[6][7][8]

  • Ergosterol Extraction: After cooling, add water and extract the ergosterol into n-hexane by vigorous vortexing.

  • Quantification: Separate the n-hexane layer, evaporate it to dryness, and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol). Quantify the ergosterol content by HPLC with UV detection at 282 nm, using an ergosterol standard curve for calibration.[7] A significant decrease in the amount of extractable ergosterol from treated cells compared to untreated controls would suggest membrane disruption and leakage.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism and experimental procedures, the following diagrams have been generated.

G cluster_0 This compound's Antifungal Mechanism Monomyristin This compound Interaction Interaction with Ergosterol Monomyristin->Interaction Membrane Fungal Cell Membrane Interaction->Membrane Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed antifungal mechanism of this compound.

G cluster_1 Broth Microdilution Workflow A Prepare Inoculum (0.5 McFarland) C Inoculate Wells A->C B Serial Dilution of This compound in Plate B->C D Incubate (24-48h) C->D E Determine MIC (Visual/OD600) D->E

Caption: Workflow for MIC determination.

G cluster_2 Ergosterol Extraction Workflow F Treat Fungal Cells with this compound G Harvest Cells & Saponify (Methanolic KOH) F->G H Extract Ergosterol (n-Hexane) G->H I Quantify by HPLC (UV 282nm) H->I

Caption: Workflow for ergosterol binding assay.

Conclusion

The in vitro data presented provides a foundational understanding of this compound's antimicrobial activity. Its efficacy against C. albicans and Gram-positive bacteria, coupled with a plausible mechanism of action centered on membrane disruption, positions it as a compound of interest for further investigation. The provided experimental protocols offer a starting point for researchers to independently validate these findings and expand upon our current knowledge. Further comparative studies against a broader range of clinically relevant antimicrobial agents are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to Analytical Methods for 1-Monomyristin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Monomyristin, a monoacylglycerol with significant potential in pharmaceutical and biotechnological applications, is crucial for research, development, and quality control. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance parameters for the quantification of monoacylglycerols, including this compound, using the three discussed techniques. It is important to note that these values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVHPLC-MSGC-MS (with derivatization)
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 50 µg/mL0.5 - 50 ng/mL5 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%92 - 108%
Precision (%RSD) < 5%< 3%< 4%
Selectivity ModerateHighHigh
Throughput HighMediumMedium
Derivatization Required No (but may be needed for sensitivity enhancement)NoYes

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are critical for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for routine analysis due to its simplicity and robustness. Since this compound lacks a strong chromophore, indirect detection methods or derivatization with a UV-absorbing agent might be necessary to achieve sufficient sensitivity.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., isopropanol, methanol, or chloroform).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • If derivatization is required, react the sample with a suitable UV-absorbing derivatizing agent following a validated protocol.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength appropriate for the derivative or at a lower wavelength (e.g., 205-215 nm) for underivatized this compound.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for low-level quantification.

Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-UV (steps 1 and 2). Derivatization is typically not required.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with the addition of a small amount of formic acid or ammonium acetate to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ of this compound (m/z 303.25) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.

Sample Preparation and Derivatization:

  • Extract the lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and heating at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature of around 300-320 °C.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound for quantitative analysis.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

HPLC-UV Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization ESI (+) Separation->Ionization Detection MS Detection (SIM/MRM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

HPLC-MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Lipid Extraction Sample->Extraction Drying Dry Down Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization EI (70 eV) Separation->Ionization Detection MS Detection (Scan/SIM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

GC-MS Experimental Workflow

A Head-to-Head Comparison of 1-Monomyristin and Other Monoacylglycerols as Emulsifiers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical sciences and drug development, the selection of an appropriate emulsifier is paramount to the stability and efficacy of emulsion-based formulations. Monoacylglycerols (MAGs), a class of non-ionic surfactants, are widely utilized for their biocompatibility and effectiveness in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions. This guide provides a detailed head-to-head comparison of 1-Monomyristin (C14) against other common monoacylglycerols: 1-Monolaurin (C12), 1-Monopalmitin (C16), and 1-Monoolein (C18:1), focusing on their performance as emulsifiers.

Comparative Analysis of Emulsifying Performance

The emulsifying capacity and the stability of the resulting emulsion are critical performance indicators for emulsifiers. These properties are influenced by several factors, including the fatty acid chain length and degree of saturation of the monoacylglycerol. Generally, longer saturated fatty acid chains in monoacylglycerols are associated with increased stability in certain formulations like oleofoams, which can be correlated to emulsion stability.

ParameterThis compound (C14:0)1-Monolaurin (C12:0)1-Monopalmitin (C16:0)1-Monoolein (C18:1)
HLB Value ~4.7 (Calculated)5.92 - 7.03[1]3.8[2]Data not available
Emulsion Stability Good stability noted in oleofoams, better than monolaurin[3]89.54%[1]Generally good, contributes to emulsion stability[2][4]Forms stable emulsions, particularly in liquid crystalline phases[5][6]
Emulsion Capacity Data not available93.66%[1]Data not availableData not available
Droplet Size Data not availableData not availableData not availableCan form emulsions with droplet sizes around 100-300 nm[7]
Critical Micelle Concentration (CMC) Data not availableData not availableEstimated to be in the range of 10⁻² - 10⁻³ mol/dm³Data not available
Zeta Potential Data not availableData not availableData not availableData not available

Note: The data presented is collated from various sources and may not be directly comparable due to differing experimental conditions.

The Influence of Molecular Structure on Emulsifying Properties

The performance of monoacylglycerols as emulsifiers is intrinsically linked to their molecular structure. Key structural aspects include:

  • Fatty Acid Chain Length: An increase in the carbon chain length of saturated monoacylglycerols from C12 to C18 has been shown to enhance the stability of oleofoams, suggesting a similar trend for emulsion stabilization[3]. Longer chains likely provide a more robust interfacial film.

  • Degree of Unsaturation: The presence of a double bond in the fatty acid chain, as in 1-Monoolein, introduces a kink in the hydrocarbon tail. This can influence the packing of the emulsifier at the oil-water interface, affecting emulsion stability. Unsaturated monoacylglycerols have been reported to potentially offer better creaming stability compared to their saturated counterparts.

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value is a crucial parameter for selecting an emulsifier for a specific application (O/W or W/O emulsions). Emulsifiers with lower HLB values are more lipophilic and tend to form W/O emulsions, while those with higher HLB values are more hydrophilic and favor the formation of O/W emulsions[8]. The reported HLB values for 1-Monolaurin and 1-Monopalmitin suggest their suitability for different types of emulsions[1][2].

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the emulsifying performance of monoacylglycerols.

Emulsion Formation

A standard method for preparing oil-in-water emulsions for comparative studies involves high-pressure homogenization.

Objective: To create a stable oil-in-water emulsion with a controlled droplet size.

Materials:

  • Monoacylglycerol emulsifier (e.g., this compound)

  • Oil phase (e.g., medium-chain triglycerides, soybean oil)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • High-speed blender

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • The aqueous phase is prepared by dissolving any water-soluble components.

    • The oil phase is prepared by dispersing the monoacylglycerol emulsifier in the oil, often with gentle heating to ensure complete dissolution.

  • Pre-emulsion Formation: The oil phase is gradually added to the aqueous phase while mixing at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size and improve emulsion uniformity.

  • Cooling: The resulting emulsion is cooled to room temperature for subsequent analysis.

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Analysis AqueousPhase Prepare Aqueous Phase PreEmulsion Form Pre-emulsion (High-Shear Mixing) OilPhase Prepare Oil Phase (Oil + Monoacylglycerol) OilPhase->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Cooling Cool Emulsion Homogenization->Cooling Characterization Characterize Emulsion Properties Cooling->Characterization

Experimental workflow for emulsion preparation.
Droplet Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution and zeta potential of emulsion droplets.

Objective: To determine the mean droplet diameter, polydispersity index (PDI), and zeta potential of the emulsion.

Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Procedure:

  • Sample Preparation: The emulsion is diluted with the continuous phase (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • For droplet size, the diluted sample is placed in a cuvette and analyzed by the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and correlates this to the particle size distribution.

    • For zeta potential, the diluted sample is injected into a specialized capillary cell. An electric field is applied, and the velocity of the droplets is measured. This electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the emulsion's stability against coalescence.

Emulsion Stability Assessment

The stability of an emulsion can be evaluated by monitoring changes in its physical properties over time.

Objective: To assess the physical stability of the emulsion against creaming, sedimentation, and coalescence.

Methods:

  • Visual Observation: Emulsions are stored at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspected at regular intervals for signs of phase separation, such as the formation of a cream or sediment layer.

  • Droplet Size Monitoring: The droplet size of the emulsion is measured using DLS at various time points during storage. A significant increase in the mean droplet size is indicative of coalescence.

  • Turbiscan Analysis: A Turbiscan instrument can be used to quantitatively monitor changes in light transmission and backscattering along the height of the sample over time. This provides a detailed profile of destabilization phenomena like creaming, sedimentation, and clarification. The Turbiscan Stability Index (TSI) is a numerical value that can be used to compare the overall stability of different formulations.

G cluster_methods Stability Assessment Methods Emulsion Prepared Emulsion Visual Visual Observation (Creaming, Sedimentation) Emulsion->Visual DLS Droplet Size Analysis (Coalescence) Emulsion->DLS Turbiscan Turbiscan Analysis (TSI) Emulsion->Turbiscan

Methods for assessing emulsion stability.

Conclusion

The choice of a monoacylglycerol emulsifier significantly impacts the physical properties and stability of an emulsion. While direct comparative data under identical conditions is limited, the available information suggests that the emulsifying performance of monoacylglycerols is influenced by their fatty acid chain length and saturation. Longer saturated chains, as in 1-Monopalmitin, may offer enhanced stability in certain systems compared to shorter chains like 1-Monolaurin. The unsaturation in 1-Monoolein provides different interfacial properties that can be advantageous for creating stable liquid crystalline phases within emulsions. This compound, with its intermediate chain length, offers a balance of properties. For researchers and drug development professionals, a thorough evaluation of these monoacylglycerols based on the specific requirements of their formulation, including the desired emulsion type (O/W or W/O) and required stability profile, is crucial. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations.

References

In Vivo Efficacy of 1-Monomyristin: A Comparative Analysis with Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated notable antimicrobial properties in laboratory settings. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of its efficacy in animal models. This guide provides a detailed overview of the current state of research on this compound, focusing on its demonstrated in vitro activities. To offer a relevant benchmark for future preclinical research, this document also presents a comparative analysis with established alternative therapeutics that have undergone in vivo evaluation for similar indications.

This guide is intended to serve as a valuable resource for researchers and drug development professionals by contextualizing the existing data on this compound and outlining the experimental frameworks necessary to advance its preclinical assessment.

This compound: Current State of Research and In Vitro Efficacy

Currently, the body of scientific evidence for this compound is primarily based on in vitro studies. These studies highlight its potential as an antibacterial and antifungal agent.

In Vitro Antibacterial and Antifungal Activity

Research has shown that this compound exhibits significant inhibitory effects against a range of microorganisms. The following table summarizes the key findings from in vitro assays.

Microorganism Assay Type Key Findings Reference
Staphylococcus aureusDisc DiffusionHigher antibacterial activity compared to positive control.
Aggregatibacter actinomycetemcomitansDisc DiffusionHigher antibacterial activity compared to positive control.
Candida albicansDisc DiffusionHigher antifungal activity compared to positive control.
Escherichia coliDisc DiffusionDemonstrated antibacterial activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

A standardized disc diffusion method was utilized to assess the antimicrobial activity of this compound.

  • Microbial Culture Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized microbial suspension (typically 0.5 McFarland standard).

  • Agar Plate Inoculation: Sterile agar plates were uniformly inoculated with the microbial suspension using a sterile swab.

  • Disc Application: Sterile paper discs impregnated with known concentrations of this compound and control agents (e.g., standard antibiotics or antifungals) were placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram: In Vitro Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Microbial Culture prep_plates Inoculate Agar Plates prep_culture->prep_plates place_discs Place Discs on Agar prep_plates->place_discs prep_discs Impregnate Discs with this compound prep_discs->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare with Controls measure_zones->compare

Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.

Comparative Analysis: In Vivo Efficacy of Alternative Therapeutics

To provide a framework for evaluating the potential of this compound, this section summarizes the in vivo efficacy of standard-of-care drugs for conditions where this compound has shown in vitro promise.

Antibacterial Agents

Commonly used antibiotics have well-documented efficacy in various animal models of bacterial infection.

Drug Class Animal Model Infection Model Key Efficacy Metrics Reference
Vancomycin MouseSkin wound infection with MRSAReduced lesion size and bacterial burden.[1]
Daptomycin MouseSkin wound infection with MRSAReduced lesion size and bacterial burden; more rapid effect in diabetic mice compared to vancomycin.[1]
Linezolid MouseSkin wound infection with MRSAReduced lesion size and bacterial burden; more rapid effect in diabetic mice compared to vancomycin.[1]
Clindamycin RatIntra-abdominal abscessLowered rate of abscess formation.[2]

Experimental Protocol: Murine Skin Wound Infection Model

This model is frequently used to assess the in vivo efficacy of antibacterial agents against skin and soft tissue infections.

  • Animal Acclimatization: Mice are acclimatized to the laboratory environment for a specified period.

  • Wound Creation: A full-thickness wound is created on the dorsum of the anesthetized mouse using a biopsy punch or scalpel.

  • Inoculation: A standardized suspension of the pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is applied to the wound.

  • Treatment Administration: The test compound (e.g., this compound) and control antibiotics are administered via a relevant route (e.g., topical, subcutaneous, or oral).

  • Monitoring and Assessment: The wound healing process is monitored daily. Efficacy is assessed by measuring the wound size and determining the bacterial load in the tissue at specific time points post-infection. Bacterial load is typically quantified by homogenizing the tissue and performing colony-forming unit (CFU) counts on selective agar plates.

Diagram: Hypothetical In Vivo Antibacterial Efficacy Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation acclimatize Acclimatize Animals create_wound Create Skin Wound acclimatize->create_wound inoculate Inoculate with Bacteria create_wound->inoculate administer_drug Administer this compound/Controls inoculate->administer_drug monitor Monitor Animal Health administer_drug->monitor measure_wound Measure Wound Size monitor->measure_wound quantify_bacteria Quantify Bacterial Load (CFU) monitor->quantify_bacteria analyze_data Statistical Analysis measure_wound->analyze_data quantify_bacteria->analyze_data

Caption: A potential workflow for an in vivo antibacterial efficacy study of this compound.

Antifungal Agents

Standard antifungal drugs have demonstrated efficacy in various animal models of fungal infections.

Drug Class Animal Model Infection Model Key Efficacy Metrics Reference
Amphotericin B RatVascular catheter biofilm infection with C. albicansSuccessful treatment of biofilm infections.[3]
Caspofungin RatVascular catheter biofilm infection with C. albicansSuccessful treatment of biofilm infections.[3]
Fluconazole RatVascular catheter biofilm infection with C. albicansLess activity against biofilms compared to Amphotericin B and Caspofungin.[3]

Experimental Protocol: Rat Vascular Catheter Biofilm Infection Model

This model is used to evaluate the efficacy of antifungal agents against device-associated biofilm infections.

  • Catheter Implantation: A central venous catheter is surgically implanted into the jugular vein of an anesthetized rat.

  • Biofilm Formation: A standardized suspension of a biofilm-forming fungus (e.g., Candida albicans) is instilled into the catheter lumen and allowed to adhere and form a biofilm over a specific period.

  • Lock Therapy Administration: The test compound (e.g., this compound) or a control antifungal agent is instilled into the catheter lumen (lock therapy) for a defined duration.

  • Efficacy Assessment: The catheter is aseptically removed, and the biofilm is dislodged. The viability of the fungal cells within the biofilm is quantified by performing CFU counts. A significant reduction in CFU compared to the control group indicates efficacy.

Potential Anti-Inflammatory and Anti-Cancer Applications

While there is no direct evidence for this compound, its constituent fatty acid, myristic acid, has shown some anti-inflammatory and antinociceptive effects in vivo. Furthermore, a related compound, 1-Monopalmitin, has been investigated for its in vitro anti-cancer properties, suggesting a potential avenue for future research into this compound.[1]

Myristic Acid In Vivo Anti-Inflammatory Activity

Compound Animal Model Inflammation Model Key Efficacy Metrics Reference
Myristic Acid MouseTPA-induced ear edemaGood anti-inflammatory effects in both acute and chronic models.

1-Monopalmitin In Vitro Anti-Cancer Activity

A study on 1-Monopalmitin, a similar monoacylglycerol, demonstrated that it could inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce apoptosis through the PI3K/Akt signaling pathway.[1] This suggests that this compound could be a candidate for similar investigations.

Diagram: PI3K/Akt Signaling Pathway Implicated in 1-Monopalmitin's Anti-Cancer Effect

G 1-Monopalmitin 1-Monopalmitin PI3K PI3K 1-Monopalmitin->PI3K Activates Apoptosis Apoptosis 1-Monopalmitin->Apoptosis Induces Cell_Proliferation Cell_Proliferation 1-Monopalmitin->Cell_Proliferation Inhibits Akt Akt PI3K->Akt Activates Akt->Cell_Proliferation Promotes IAPs Inhibitors of Apoptosis Proteins (IAPs) Akt->IAPs Inhibits IAPs->Apoptosis Inhibits

Caption: PI3K/Akt pathway in lung cancer and the putative effects of 1-Monopalmitin.

Future Directions and Conclusion

The existing in vitro data on this compound are promising, particularly in the context of its antimicrobial activity. However, the lack of in vivo efficacy data represents a critical gap in its development pathway. To advance the scientific understanding and potential therapeutic application of this compound, future research should prioritize well-designed in vivo studies in relevant animal models.

The comparative data and experimental protocols provided in this guide offer a foundational framework for such investigations. By benchmarking against established therapeutics, researchers can effectively assess the true potential of this compound and determine its viability as a novel therapeutic agent. The exploration of its potential anti-inflammatory and anti-cancer properties, prompted by findings on related molecules, also warrants further investigation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profiles of 1-Monomyristin and structurally related monoglyceride compounds. The information is intended to support researchers and professionals in the fields of drug development and life sciences in evaluating the potential applications and safety considerations of these compounds. While comprehensive toxicological data for this compound is limited, this guide synthesizes available information and draws comparisons with more extensively studied monoglycerides.

Executive Summary

This compound, a monoglyceride of myristic acid, belongs to a class of compounds generally recognized as safe (GRAS) for use in food and cosmetics. However, specific toxicological data for this compound, such as acute toxicity (LD50), skin and eye irritation, and genotoxicity, are largely unavailable in the public domain. In contrast, related monoglycerides like glyceryl laurate, glyceryl stearate, and glyceryl oleate have undergone more extensive safety evaluations, primarily in the context of their use in cosmetic formulations. These studies generally indicate a low order of toxicity. This guide presents the available data in a comparative format to aid in the preliminary safety assessment of this compound.

Data Presentation: Comparative Toxicity Profiles

The following tables summarize the available toxicological data for this compound and selected related monoglycerides. It is important to note the significant data gaps for this compound.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteLD50Reference
This compound Acute Oral--No data available[1]
Acute Dermal--No data available[1]
Acute Inhalation--No data available[1]
Glyceryl LaurateAcute OralRatOral> 5 g/kg[2]
Glyceryl StearateAcute OralRatOral> 10 g/kg[2]
Glyceryl OleateAcute OralRatOral> 25 g/kg[2]
Butyl MyristateAcute OralRatOral> 8 g/kg[3]

Table 2: Irritation and Sensitization Data

CompoundTestSpeciesResultReference
This compound Skin Irritation-No data available[1]
Eye Irritation-No data available[1]
Skin Sensitization-No data available[1]
Glyceryl StearateSkin IrritationRabbitMildly irritating to non-irritating[2]
Eye IrritationRabbitMinimal irritation[4]
Skin SensitizationGuinea PigNot a sensitizer[2]
Glyceryl LaurateSkin IrritationHumanModerate erythema at high concentrations[5]
Eye IrritationRabbitNot an ocular irritant[5]
Glyceryl RosinateSkin IrritationAnimalIrritating at 50%[5]
Skin SensitizationHumanNot a sensitizer at up to 10%[5]

Table 3: Genotoxicity and Carcinogenicity Data

CompoundTest TypeResultReference
This compound GenotoxicityNo data available[1]
CarcinogenicityNo data available[1]
Glyceryl AcetateAmes TestNot mutagenic[2]
Glyceryl Citrate/Lactate/Linoleate/OleateAmes TestNot mutagenic[5]
Glyceryl OleateCarcinogenicity (in-vivo)Associated with a few brain tumors in a 2-generation mouse study[2]
Glyceryl StearateTumor Promotion AssayNegative[5]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are based on established guidelines and common laboratory practices.

Neutral Red Uptake (NRU) Cytotoxicity Assay

The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][7]

Principle: Healthy cells with intact cell membranes and lysosomal function will take up and retain the neutral red dye. When cells are exposed to a cytotoxic substance, cell death leads to an inability to retain the dye, resulting in a decrease in neutral red uptake that can be quantified spectrophotometrically.[6]

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[8][9]

  • Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound. Include appropriate vehicle controls.[8]

  • Incubation: Incubate the cells with the test compound for a predetermined period (e.g., 24 hours).[9]

  • Neutral Red Staining: After the exposure period, remove the treatment medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.[6][9]

  • Dye Extraction: After incubation with the dye, wash the cells to remove any unincorporated neutral red. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of the viable cells.[6][9]

  • Quantification: Measure the absorbance of the extracted dye using a microplate spectrophotometer at a wavelength of approximately 540 nm.[6]

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can then be determined.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable, metabolically active cells.[12]

Protocol:

  • Cell Seeding and Compound Exposure: Similar to the NRU assay, seed cells in a 96-well plate and expose them to various concentrations of the test compound for a specified duration.[10]

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the insoluble formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[12]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and an IC50 value can be determined.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, Caco-2) plate_seeding Cell Seeding in 96-well Plates cell_culture->plate_seeding compound_prep Test Compound Preparation (this compound & Related Compounds) treatment Treatment with Serial Dilutions of Test Compounds compound_prep->treatment plate_seeding->treatment incubation Incubation Period (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Cytotoxicity Assay (e.g., MTT, Neutral Red) incubation->assay_procedure data_acquisition Spectrophotometric Reading assay_procedure->data_acquisition data_processing Calculation of Cell Viability (%) data_acquisition->data_processing results Determination of IC50 Values data_processing->results

Caption: Workflow for in vitro cytotoxicity assessment of monoglycerides.

Hypothetical Signaling Pathway Potentially Affected by Lipids

G cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling cluster_response Cellular Response lipid Exogenous Lipid (e.g., this compound) membrane Plasma Membrane Interaction/Integration lipid->membrane pkc Protein Kinase C (PKC) Activation membrane->pkc alters membrane fluidity mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk nfkb NF-κB Activation mapk->nfkb proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis inflammation Inflammatory Response nfkb->inflammation

Caption: Hypothetical signaling cascade affected by exogenous lipids.

Discussion and Conclusion

The available data on the safety of monoglycerides, primarily from studies on compounds like glyceryl stearate and glyceryl laurate, suggest a low potential for toxicity when used in topical applications. These compounds are generally not found to be significant skin or eye irritants, nor are they typically sensitizers. However, the absence of specific toxicological data for this compound is a critical knowledge gap. While its structural similarity to other generally safe monoglycerides provides some level of confidence, direct experimental evidence is necessary for a definitive safety assessment, particularly for applications in drug development where exposure levels and routes may differ from those in the food and cosmetics industries.

The antimicrobial properties of this compound, which have been a subject of some research, indicate that the compound is biologically active and can interact with cellular components.[13][14] This bioactivity underscores the need for thorough toxicological evaluation to understand its potential effects on human cells.

For future research, it is recommended that the toxicological profile of this compound be characterized using a standard battery of in vitro and in vivo tests, including acute toxicity, skin and eye irritation, sensitization, and genotoxicity assays. The experimental protocols provided in this guide can serve as a starting point for such investigations. A comprehensive understanding of the safety and toxicity of this compound will be essential for its confident application in drug development and other scientific research.

References

Validating the purity of synthesized 1-Monomyristin against a certified reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthetically produced 1-Monomyristin against a certified reference standard. By employing a multi-faceted analytical approach, researchers can ensure the quality and consistency of their synthesized compound, a critical step in drug development and scientific research. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and illustrates the validation workflow.

Introduction

This compound, a monoglyceride of myristic acid, is a compound of interest in the pharmaceutical and cosmetic industries for its emulsifying and antimicrobial properties.[1][2] The efficacy and safety of this compound in any formulation are directly dependent on its purity. Impurities, such as isomeric forms (2-Monomyristin), unreacted starting materials (myristic acid and glycerol), or by-products (di- and triglycerides), can alter its physicochemical properties and biological activity.

This guide details a systematic approach to purity validation by comparing a synthesized batch of this compound with a commercially available, high-purity certified reference standard. For the purpose of this guide, we will consider a this compound standard with a certified purity of >99% as the benchmark.

Experimental Purity Validation Workflow

The following workflow outlines a comprehensive strategy for the purity assessment of synthesized this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Purity Validation Synthesized this compound Synthesized this compound FTIR FTIR Spectroscopy Synthesized this compound->FTIR Analysis HPLC_MS HPLC-MS Synthesized this compound->HPLC_MS Analysis GC_MS GC-MS Synthesized this compound->GC_MS Analysis qNMR Quantitative ¹H NMR (qNMR) Synthesized this compound->qNMR Analysis Certified Reference Standard (>99%) Certified Reference Standard (>99%) Certified Reference Standard (>99%)->FTIR Analysis Certified Reference Standard (>99%)->HPLC_MS Analysis Certified Reference Standard (>99%)->GC_MS Analysis Certified Reference Standard (>99%)->qNMR Analysis Spectral_Comparison Spectral Data Comparison FTIR->Spectral_Comparison Chromatographic_Purity Chromatographic Purity Assessment HPLC_MS->Chromatographic_Purity GC_MS->Chromatographic_Purity Quantitative_Purity Quantitative Purity Determination qNMR->Quantitative_Purity Purity_Report Purity Validation Report Spectral_Comparison->Purity_Report Chromatographic_Purity->Purity_Report Quantitative_Purity->Purity_Report

Caption: Experimental workflow for the purity validation of synthesized this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the synthesized this compound and compare its spectrum with the certified reference standard.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample (synthesized or reference standard) is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: The spectra of the synthesized and reference samples are overlaid and compared. Key peaks to observe for this compound include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching peaks around 2900 cm⁻¹, and a strong C=O stretching peak from the ester group around 1735 cm⁻¹.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Objective: To separate and identify impurities in the synthesized this compound and to determine its chromatographic purity.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile/methanol (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

  • Analysis: The retention times and mass spectra of the peaks in the chromatogram of the synthesized sample are compared to the reference standard. The expected protonated molecule for this compound is [M+H]⁺ at m/z 303.[3] Purity is calculated based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To detect volatile and semi-volatile impurities and to provide an orthogonal method for purity assessment.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Samples are derivatized (e.g., silylation) to increase volatility before injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, ramp to 300 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Analysis: The resulting chromatograms and mass spectra are analyzed to identify any impurities. The fragmentation pattern of the derivatized this compound from the synthesized sample is compared to that of the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To obtain an absolute, accurate determination of the purity of the synthesized this compound.[4][5][6]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis:

    • Integrate a well-resolved signal corresponding to the analyte (this compound) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Data Presentation and Comparison

The quantitative data obtained from the analyses should be summarized in clear, structured tables for easy comparison.

Table 1: Physicochemical Properties

PropertySynthesized this compoundCertified Reference Standard
AppearanceWhite to off-white solidWhite solid
Molecular Weight302.45 g/mol 302.45 g/mol
Melting Point (°C)Experimental Value68-70 °C

Table 2: Spectroscopic and Chromatographic Data

AnalysisParameterSynthesized this compoundCertified Reference Standard
FTIR C=O Stretch (cm⁻¹)Experimental Value~1735
O-H Stretch (cm⁻¹)Experimental Value~3400 (broad)
HPLC-MS Retention Time (min)Experimental ValueExperimental Value
[M+H]⁺ (m/z)Experimental Value303
Purity by Area %Experimental Value>99%
GC-MS Retention Time (min)Experimental ValueExperimental Value
Purity by Area %Experimental Value>99%
qNMR Purity (%) Experimental Value >99%

Conclusion

This guide outlines a robust, multi-technique approach for the purity validation of synthesized this compound. By systematically comparing the analytical data of the synthesized product with a certified reference standard, researchers can confidently ascertain the purity and identity of their compound. The use of orthogonal methods, particularly the absolute quantification provided by qNMR, ensures a comprehensive and reliable assessment, which is paramount for the advancement of research and development in the pharmaceutical and related industries.

References

Benchmarking the performance of 1-Monomyristin in drug delivery against established excipients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of pharmaceutical excipients, 1-Monomyristin, a monoacylglycerol, is emerging as a promising candidate for enhancing the delivery of therapeutic agents. This guide provides a comprehensive performance comparison of this compound and its close analogue, Glyceryl Monomyristate, against established excipients in drug delivery systems. The following sections present a distillation of experimental data from various studies, offering a side-by-side look at key performance indicators. While direct head-to-head studies are limited, this compilation aims to provide a valuable resource for formulation scientists in selecting appropriate excipients for their drug development pipelines.

Section 1: Performance in Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a biocompatible and biodegradable carrier system for poorly soluble drugs. The choice of lipid is critical to the performance of SLNs, influencing particle size, drug loading capacity, and release kinetics.

Comparative Performance Data: Monoacylglycerols vs. Other Lipids

The following table summarizes key performance characteristics of SLNs formulated with different lipids from various studies. Glyceryl Monostearate (GMS), a monoacylglycerol structurally similar to this compound, is used here as a proxy due to the greater availability of comparative data.

Lipid ExcipientDrug ModelParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Drug Release ProfileReference
Glyceryl Monostearate (GMS) Dibenzoyl Peroxide194.6 ± 5.03-80.5 ± 9.45Fast release pattern compared to commercial formulations.
Erythromycin Base220 ± 6.2-94.6 ± 14.9Fast release pattern compared to commercial formulations.
Triamcinolone Acetonide--96 ± 11.5Fast release pattern compared to commercial formulations.
Docetaxel~100LowExcellentControlled release (68% in 24 hours).[1]
RifampicinSmaller with higher homogenization speed-GoodControlled release.[2]
Precirol® ATO 5 (Glyceryl Distearate) 5-Fluorouracil76.82 ± 1.48 to 100.3 ± 2.86--Sustained delivery.[3]
Docetaxel<30---[4]
Compritol® 888 ATO (Glyceryl Behenate) Morin--HighProlonged release.[5]
Docetaxel<30---[4]
Stearic Acid Felodipine444.50.35792.9 ± 0.63%92.6% release in 24 hours.[6]

Note: The data presented is compiled from different studies and is not a direct head-to-head comparison. Performance can vary depending on the specific drug, formulation parameters, and analytical methods used.

Experimental Protocols for Solid Lipid Nanoparticles (SLNs)

1. High-Shear Homogenization Followed by Ultrasonication

This is a widely used method for preparing SLNs.

  • Lipid Phase Preparation: The lipid (e.g., Glyceryl Monostearate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: The aqueous phase is prepared by dissolving the surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heating it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

2. Solvent Emulsification-Diffusion Method

This method is suitable for thermolabile drugs.

  • Organic Phase Preparation: The lipid and the drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: The aqueous phase contains a surfactant dissolved in water.

  • Emulsification: The organic phase is emulsified in the aqueous phase by high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Diffusion: The emulsion is then diluted with a large amount of water to allow the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.

  • Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.

Characterization of SLNs

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined using an electrophoretic light scattering technique to assess the surface charge and stability of the nanoparticles.

  • Entrapment Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unentrapped drug from the SLN dispersion by ultracentrifugation and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • In Vitro Drug Release: Often studied using a dialysis bag method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate buffer) under constant stirring. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.[7]

Section 2: Performance in Nanoemulsions

Nanoemulsions are transparent or translucent, kinetically stable systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. They are effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.

Comparative Performance Data: this compound Analogue vs. Established Surfactants

Direct comparative data for this compound in nanoemulsions is scarce. The following table provides an overview of nanoemulsion characteristics using different surfactants from various studies to provide a general benchmark.

Surfactant/Co-surfactant SystemOil PhaseDrug ModelDroplet Size (nm)Key FindingsReference
Tween 80 / Ethanol Sefsol-218Silymarin41.22 ± 0.00314Stable nanoemulsion with a long half-life.[8]
Tween 80 Neem Oil--Stable O/W emulsions.[9]
Tween 80 Sesame Oil / Olive OilTread Leaf Extract<500 (85.8%)Enhanced antihyperglycemic effect.[10]
Soybean Protein Isolate (SPI) Medium Chain TriglycerideOregano Essential OilIncreased with concentration-[11]
Tea Saponin (TS) Medium Chain TriglycerideOregano Essential Oil--[11]
Soy Lecithin (SL) Medium Chain TriglycerideOregano Essential Oil--[11]

Note: This table illustrates the versatility of different surfactants in forming nanoemulsions and is not a direct performance comparison with this compound.

Experimental Protocols for Nanoemulsions

Spontaneous Emulsification Method (Aqueous Phase Titration)

  • Organic Phase Preparation: The oil phase (e.g., Sefsol-218) and the drug are mixed.

  • Surfactant Mixture (Smix) Preparation: The surfactant (e.g., Tween 80) and co-surfactant (e.g., ethanol) are mixed in a specific ratio.

  • Nanoemulsion Formation: The organic phase is added to the Smix and mixed. The aqueous phase is then added dropwise to the organic phase under constant stirring until a transparent and low-viscosity nanoemulsion is formed.

Characterization of Nanoemulsions

  • Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined to assess the stability of the nanoemulsion.

  • Thermodynamic Stability Studies: To evaluate the physical stability, nanoemulsions are subjected to centrifugation, heating-cooling cycles, and freeze-thaw cycles.

  • In Vitro Drug Release: Performed using a dialysis bag method similar to that for SLNs.

Section 3: Visualizing the Processes

To aid in the understanding of the experimental workflows and underlying principles, the following diagrams have been generated using Graphviz.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

SLN_Workflow cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation lp1 Melt Lipid (e.g., this compound) lp2 Add Drug lp1->lp2 em1 High-Speed Homogenization (Pre-emulsion) lp2->em1 Disperse ap1 Dissolve Surfactant in Water ap1->em1 Disperse em2 High-Pressure Homogenization or Ultrasonication em1->em2 nf1 Cooling in Ice Bath em2->nf1 nf2 SLN Formation nf1->nf2

Caption: Workflow for preparing SLNs via high-pressure homogenization.

Experimental Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_organic_phase Organic Phase cluster_smix Surfactant Mixture (Smix) cluster_titration Aqueous Phase Titration op1 Mix Oil and Drug t1 Add Aqueous Phase Dropwise with Stirring op1->t1 sm1 Mix Surfactant and Co-surfactant sm1->t1 Mix t2 Nanoemulsion Formation t1->t2

Caption: Workflow for preparing nanoemulsions via spontaneous emulsification.

General Principle of Nanocarrier-Mediated Drug Delivery

Drug_Delivery_Pathway cluster_formulation Formulation cluster_delivery In Vivo Delivery drug Poorly Soluble Drug nanocarrier Nanocarrier (e.g., SLN) drug->nanocarrier Encapsulation excipient Excipient (e.g., this compound) excipient->nanocarrier absorption Enhanced Absorption nanocarrier->absorption Administration bioavailability Increased Bioavailability absorption->bioavailability target Target Site bioavailability->target

Caption: Enhanced drug delivery through nanocarrier encapsulation.

Conclusion

This compound and related monoacylglycerols show considerable promise as excipients in modern drug delivery systems, particularly in the formulation of SLNs. The available data suggests they can contribute to the formation of stable nanoparticles with good drug loading and controlled release characteristics. However, the pharmaceutical industry would greatly benefit from direct, controlled studies that benchmark the performance of this compound against a wider array of established excipients. Such studies would provide the robust, quantitative data needed to fully elucidate its advantages and optimal applications in drug formulation. The experimental protocols and characterization methods outlined in this guide provide a framework for conducting such comparative investigations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides a procedural, step-by-step approach to the proper disposal of 1-Monomyristin, emphasizing safety, regulatory compliance, and environmental responsibility.

Hazard Assessment and Safety Precautions

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its toxicological properties have not been fully investigated.[1][2] It may cause mild skin and respiratory irritation.[1] Therefore, it is imperative to handle this compound with caution and to use appropriate personal protective equipment (PPE) at all times.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves before use and dispose of them properly if contaminated.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of airborne particles.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its purity and whether it has been mixed with other chemicals. Always consult your institution's specific waste disposal guidelines and local regulations before proceeding.

Step 1: Waste Characterization and Segregation

  • Pure, Uncontaminated this compound: If the waste consists of pure, uncontaminated this compound, it should be collected in a clearly labeled, dedicated waste container.

  • Contaminated this compound: If this compound is mixed with hazardous substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste. The disposal protocol for the most hazardous component of the mixture should be followed.

Step 2: Waste Collection and Storage

  • Collect waste this compound in a compatible, sealed container to prevent leaks or spills.

  • Label the container clearly with "Waste this compound" and include any other components if it is a mixture.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

Step 3: Disposal

  • Non-Hazardous Waste Stream (for pure, uncontaminated this compound, where permitted): In some jurisdictions, and with institutional approval, pure this compound may be disposed of as non-hazardous solid waste. However, this should be confirmed with your environmental health and safety (EHS) department.

  • Hazardous Waste Stream (for contaminated this compound or as a precautionary measure): For mixtures or if required by local regulations, dispose of this compound through your institution's hazardous waste program. This typically involves collection by a certified hazardous waste contractor.

Never dispose of this compound down the drain or in regular trash without explicit approval from your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Start: this compound Waste waste_char Characterize Waste: Is it pure or contaminated? start->waste_char pure Pure this compound waste_char->pure Pure contaminated Contaminated with Hazardous Substance waste_char->contaminated Contaminated consult_ehs Consult Institutional EHS & Local Regulations pure->consult_ehs haz_waste Dispose as Hazardous Waste via Institutional Program contaminated->haz_waste non_haz Dispose as Non-Hazardous Solid Waste (if permitted) consult_ehs->non_haz Permitted consult_ehs->haz_waste Not Permitted or Precautionary end End of Process non_haz->end haz_waste->end

Caption: Disposal decision workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as listed above.

  • Containment and Cleanup: For a solid spill, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By following these procedures, researchers and laboratory personnel can handle and dispose of this compound in a manner that prioritizes safety, compliance, and environmental stewardship.

References

Personal protective equipment for handling 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 1-Monomyristin (CAS 589-68-4). The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it may cause mild skin and respiratory irritation.[1] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential to minimize exposure.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be equipped with side shields.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn.
Body Protection Lab CoatA standard laboratory coat is recommended.
Respiratory Protection Dust MaskRecommended when handling the powder outside of a fume hood to avoid respiratory irritation.
Engineering Controls and Work Practices
  • Ventilation: Ensure adequate ventilation in the work area. Handling of this compound powder should ideally be performed in a chemical fume hood to minimize inhalation of dust particles.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store this compound in a tightly closed container in a cool, dry place away from heat and direct sunlight.[1]

Quantitative Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of defined limits, it is crucial to follow good laboratory practices and the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential exposure.

SubstanceAgencyExposure Limit
This compoundOSHANot Established
This compoundNIOSHNot Established
This compoundACGIHNot Established

Operational Plan: Step-by-Step Handling Procedure

The following protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Don the recommended personal protective equipment: safety glasses with side shields, nitrile gloves, and a lab coat.

    • Prepare the workspace by ensuring the chemical fume hood is operational and the work surface is clean.

    • Assemble all necessary equipment and reagents.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of this compound powder within a chemical fume hood to contain any airborne particles.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.

    • If working outside a fume hood, a dust mask is strongly recommended.

  • Solution Preparation:

    • When dissolving this compound, add the powder slowly to the solvent to prevent splashing.

    • Cap the container securely before mixing or vortexing.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly after use.

    • Properly dispose of all waste materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, and finally eye protection).

    • Wash hands thoroughly with soap and water.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]

  • Ingestion: Do not induce vomiting. Give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

As this compound is not classified as a hazardous waste, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

  • Solid Waste:

    • Collect unused or waste this compound powder in a designated, labeled container for solid chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.

    • Dispose of the container in accordance with your institution's guidelines for non-hazardous solid waste.

  • Liquid Waste:

    • Solutions of this compound in non-hazardous solvents can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with local regulations.

    • If the solvent is hazardous, the solution must be collected in a designated container for hazardous liquid waste and disposed of through your institution's hazardous waste management program.

  • Empty Containers:

    • Rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone) three times.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once triple-rinsed, the container can be disposed of in the regular trash. Deface the label before disposal.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Safety Glasses, Gloves, Lab Coat prep_workspace Prepare Workspace: Fume Hood On, Clean Surface prep_ppe->prep_workspace weigh Weigh this compound in Fume Hood prep_workspace->weigh dissolve Prepare Solution weigh->dissolve clean Clean Equipment and Workspace dissolve->clean dispose Dispose of Waste clean->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.